sec-Butyl Sulfide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-butan-2-ylsulfanylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S/c1-5-7(3)9-8(4)6-2/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBAOPMEYUWQPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870720 | |
| Record name | Di-sec-butyl sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-26-6 | |
| Record name | Di-sec-butyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-sec-butyl sulphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-sec-butyl sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-sec-butyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
sec-Butyl Sulfide chemical properties and structure
Technical Monograph: sec-Butyl Sulfide (Di-sec-butyl Sulfide)
Executive Summary
This compound (CAS 626-26-6), systematically known as 2-(butan-2-ylsulfanyl)butane, is a symmetric thioether distinguished by its branched alkyl architecture.[1][2] Unlike its linear isomer (n-butyl sulfide), this compound possesses two chiral centers, creating a unique stereochemical profile comprising meso and racemic forms.[1] This structural complexity makes it a valuable model substrate for asymmetric oxidation studies in pharmaceutical research and a critical intermediate in the synthesis of chiral sulfoxides and sulfinimines. Additionally, its potent "green/alliaceous" organoleptic profile drives its application in high-value flavor and fragrance formulations.[1]
Molecular Architecture & Stereochemistry
The defining feature of this compound is the presence of two stereogenic centers at the C2 positions of the butyl chains.[3] This results in three distinct stereoisomers, a factor often overlooked in general chemical databases but critical for high-precision applications in drug development and catalysis.
-
Chiral Centers: Carbon-2 on both butyl chains.[1]
-
Stereoisomers:
Implication for Researchers: Commercial supplies are typically a mixture of these forms. In asymmetric synthesis, where this sulfide is oxidized to a sulfoxide (a common pharmacophore), the starting stereochemistry can significantly influence the diastereoselectivity of the product.
Visualization: Stereochemical Relationships
Physicochemical Profile
The branched nature of the sec-butyl group lowers the boiling point relative to the n-butyl isomer due to reduced surface area for van der Waals interactions, while increasing steric hindrance around the sulfur atom—a key parameter for modulating metal coordination.
| Property | Value | Technical Note |
| CAS Number | 626-26-6 | Distinct from n-butyl (544-40-1) and tert-butyl (107-47-1).[1] |
| Molecular Formula | C₈H₁₈S | Symmetric Thioether.[1][4][5] |
| Molecular Weight | 146.30 g/mol | Suitable for fragment-based drug design.[1] |
| Boiling Point | 165 °C | Lower than n-butyl sulfide (188 °C).[1] |
| Density | 0.839 g/mL (25 °C) | Less dense than water; phase separation is rapid.[1][3] |
| Refractive Index | n20/D 1.450 | Used for purity verification.[1] |
| Solubility | Immiscible in water | Soluble in EtOH, Ether, Chloroform. |
| Odor Profile | Green, Alliaceous | High impact; detection threshold < 1 ppm.[3][6] |
Synthetic Pathways
For research-grade synthesis, the most robust protocol involves nucleophilic substitution under Phase Transfer Catalysis (PTC).[1] This method avoids the harsh conditions of traditional thiol alkylation and minimizes the formation of disulfide byproducts.[3]
Protocol: Phase-Transfer Catalyzed Synthesis
-
Reagents: Sodium Sulfide nonahydrate (Na₂S·9H₂O), 2-Bromobutane, Tetrabutylammonium bromide (TBAB - Catalyst).[1]
-
Solvent System: Water / Toluene (Biphasic).[1]
-
Mechanism: The TBAB catalyst shuttles the sulfide anion (S²⁻) from the aqueous phase into the organic phase, where it attacks the electrophilic carbon of 2-bromobutane.
-
Yield: Typically >85% with high specificity for the thioether over the elimination product (butene), despite the secondary halide.
Visualization: Synthetic Workflow
Reactivity & Applications in Drug Development
Selective Oxidation: The Sulfoxide Gateway
In drug development, the sulfoxide moiety is a common pharmacophore (e.g., Esomeprazole). This compound serves as an excellent substrate for testing novel asymmetric oxidation catalysts.[1]
-
Reaction: Sulfide → Sulfoxide (chiral) → Sulfone (achiral).[1]
-
Control: Using oxidants like tert-butyl hydroperoxide (TBHP) with chiral ligands (e.g., Ti-BINOL systems) allows for the selective formation of the sulfoxide without over-oxidation to the sulfone.[1] The steric bulk of the sec-butyl group enhances stereoselectivity compared to linear chains.[1]
Ligand Chemistry (Pd/Pt Extraction)
The "soft" sulfur atom acts as a potent donor for soft metals like Palladium (Pd) and Platinum (Pt).[1]
-
Application: this compound is used in liquid-liquid extraction processes to separate Pd(II) from acidic feed streams.[1] The branched alkyl groups improve solubility in hydrophobic diluents (like kerosene) while preventing the formation of insoluble polymeric complexes often seen with unbranched sulfides.[3]
Flavor & Fragrance (F&F)
While not a drug, the F&F application drives supply chain availability.
-
Profile: It provides "green," "vegetative," and "meaty" notes.[6]
-
Relevance: Used in masking agents for sulfur-containing API formulations.[1]
Safety & Handling (EHS)
-
Flammability: Flash point is approx. 39°C (Closed Cup).[1] It is a Flammable Liquid (Category 3) .[1][2]
-
Odor Control: The stench is potent and pervasive. All manipulations must occur in a fume hood.[1] Glassware should be treated with bleach (hypochlorite) immediately after use to oxidize residual sulfide to the odorless sulfone/sulfate.[1][3]
-
Toxicity: Causes skin and eye irritation (H315, H319).[2] Avoid inhalation (H335).[1]
References
-
ChemicalBook. (2025).[1][7] Di-sec-butyl sulfide Properties and Suppliers.
-
PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1] [1][3]
-
Sigma-Aldrich. (2025).[1][2][5] this compound Product Specification. Merck KGaA.[1][4] [1][3]
-
The Good Scents Company. (2024).[1] Dibutyl sulfide (sec-isomer) Odor Profile.
-
Matesanz, A. I., & Souza, P. (2007).[8] Novel cyclopalladated and coordination palladium and platinum complexes. Journal of Inorganic Biochemistry.
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- 3. acs.figshare.com [acs.figshare.com]
- 4. Dibutyl Sulfide CAS 544-40-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
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- 6. Fragrance University [fragranceu.com]
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- 8. Novel cyclopalladated and coordination palladium and platinum complexes derived from alpha-diphenyl ethanedione bis(thiosemicarbazones): structural studies and cytotoxic activity against human A2780 and A2780cisR carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: sec-Butyl Sulfide (Di-sec-butyl Sulfide)
Content Type: Technical Reference Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists[1][2][3]
Executive Summary
sec-Butyl sulfide (CAS 626-26-6), formally known as di-sec-butyl sulfide, is a dialkyl thioether characterized by significant steric hindrance around the sulfur atom due to branching at the
This guide provides a rigorous examination of its physicochemical properties, synthesis logic, and applications in drug development, moving beyond basic data to explore the stereochemical and metabolic nuances critical for high-integrity research.[1][2][3]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The molecule possesses two chiral centers at the
Core Data Table[1][2][3]
| Parameter | Technical Specification |
| Chemical Name | Di-sec-butyl sulfide; 2,2'-Thiobisbutane |
| CAS Number | 626-26-6 |
| Molecular Formula | |
| Molecular Weight | 146.29 g/mol |
| Structure | |
| Boiling Point | 165 °C (lit.)[1][2][3][4][5][6] |
| Density | 0.839 g/mL at 25 °C |
| Refractive Index ( | 1.450 |
| Flash Point | 39 °C (Closed Cup) - Flammable |
| Solubility | Immiscible in water; Miscible in EtOH, |
| Stereochemistry | Exists as a mixture of meso and racemic ( |
Synthesis & Manufacturing Logic
For research-grade synthesis, direct alkylation is preferred over hydrothiolation of alkenes to minimize polymer formation and control stereochemistry.[1][2][3]
Method A: Nucleophilic Substitution (Laboratory Scale)
Rationale: This method utilizes the high nucleophilicity of the thiolate anion.[1][2][3] The use of ethanol as a solvent facilitates the solubility of the alkyl halide while stabilizing the transition state.[1][2][3]
Protocol:
-
Reagents: Sodium sulfide nonahydrate (
), 2-bromobutane, Ethanol (95%).[1][2][3] -
Setup: 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Procedure:
-
Dissolve
(1.0 eq) in refluxing ethanol.[1][2][3] -
Add 2-bromobutane (2.2 eq) dropwise.[1][2][3] Note: Excess alkyl halide drives the reaction from the intermediate thiolate to the sulfide.[1][2][3]
-
Workup: Distill off ethanol. Partition residue between water and diethyl ether.[1][2][3] Dry organic layer over
.[1][2][3] -
Purification: Fractional distillation is critical to separate the product (BP 165°C) from unreacted bromide and potential elimination side-products (butenes).[1][2][3]
-
Method B: Acid-Catalyzed Hydrothiolation (Industrial Logic)
Rationale: Atom-economical approach using 2-butene and
Synthesis Workflow Diagram
Figure 1: Comparative synthesis pathways showing the laboratory substitution route versus the industrial hydrothiolation route.[1][2][3]
Applications in Drug Development[1][2][3]
Beyond its use as a raw material, this compound serves as a specialized tool in the "Analytical" and "Process" phases of drug development.[1][2][3]
A. Metabolic Probe for FMO Activity
Sulfides are excellent substrates for Flavin-containing Monooxygenases (FMOs).[1][2][3] Unlike Cytochrome P450s (CYPs), which often require specific binding pockets, FMOs oxidize soft nucleophiles like sulfides based on accessibility.[1][2][3]
-
Mechanism: The sulfur atom undergoes single-electron transfer to the flavin hydroperoxide intermediate.[1][2][3]
-
Utility: Researchers use dialkyl sulfides to differentiate FMO activity from CYP activity in liver microsome assays.[1][2][3] this compound, with its steric bulk, oxidizes slower than n-butyl sulfide, providing kinetic data on the active site size of the enzyme.[1][2][3]
B. Palladium Scavenging in API Synthesis
In the synthesis of Active Pharmaceutical Ingredients (APIs), removing residual Palladium (Pd) catalysts is a regulatory imperative (ICH Q3D guidelines).[1][2][3]
-
Mechanism: The sulfur lone pairs act as soft Lewis bases, coordinating strongly with soft Lewis acids like
or .[1][2][3] -
Protocol: this compound can be added to a reaction mixture post-coupling.[1][2][3] The bulky sec-butyl groups increase the solubility of the Pd-Sulfide complex in organic solvents, preventing it from crashing out with the product, or conversely, allowing specific extraction depending on the solvent system chosen.[1][2][3]
Metabolic Oxidation Pathway[1][2][3]
Figure 2: Stepwise oxidation pathway relevant to metabolic stability studies and waste treatment.[1][2][3]
Analytical Characterization
To validate the identity of this compound, rely on the following spectral signatures.
Nuclear Magnetic Resonance (NMR)[1][2][3]
-
NMR (300 MHz,
):-
0.98 (t, 6H,
of ethyl group).[1][2][3] -
1.25 (d, 6H,
on chiral carbon).[1][2][3] -
1.4–1.6 (m, 4H,
).[1][2][3] -
2.65 (m, 2H,
).[1][2][3] -
Note: Due to the presence of meso and racemic diastereomers, the methine (
2.[1][2][3]65) and methyl doublets may appear as complex multiplets or overlapping signals rather than clean splitting patterns.[1][2][3]
-
0.98 (t, 6H,
Mass Spectrometry (GC-MS)[1][2][3]
-
Molecular Ion (
): m/z 146.[1][2][3] -
Base Peak: Typically m/z 57 (sec-butyl cation) or m/z 89 (
), resulting from -cleavage.[1][2][3]
Safety & Handling Protocols
Hazard Class: Flammable Liquid (Category 3), Skin Irritant.[1][2][3][5] Odor Threshold: Extremely low (< 1 ppb).[1][2][3]
Odor Abatement Strategy
Working with thioethers requires strict containment to prevent facility contamination.[1][2][3]
-
Primary Containment: All transfers must occur within a functioning fume hood.[1][2][3]
-
Glassware Decontamination: Do NOT wash glassware directly in the sink.[1][2][3]
-
Spill Management: Cover spills with activated charcoal or vermiculite, then treat with dilute bleach.[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12205, Di-sec-butyl sulfide. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Butane, 2,2'-thiobis- (Di-sec-butyl sulfide) Gas Phase Data. Retrieved from [Link][1][2][3]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Di-sec-butyl disulfide | C8H18S2 | CID 94314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Di-sec-butyl sulphide | C8H18S | CID 522065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 仲丁基硫醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. DI-SEC-BUTYL SULFIDE | 626-26-6 [chemicalbook.com]
- 6. di-sec-butyl sulfide [stenutz.eu]
An In-depth Technical Guide to the Synthesis of sec-Butyl Sulfide from sec-Butyl Mercaptan
This whitepaper provides a comprehensive technical overview of the synthesis of sec-butyl sulfide, a thioether with applications in various chemical domains. The primary focus is on the nucleophilic substitution pathway starting from sec-butyl mercaptan, a route analogous to the well-established Williamson ether synthesis. This guide is intended for researchers and professionals in chemistry and drug development, offering insights into the reaction mechanism, a detailed experimental protocol, optimization parameters, and essential safety considerations.
Foundational Principles: Mechanism and Rationale
The synthesis of this compound from sec-butyl mercaptan is fundamentally a nucleophilic substitution reaction. The process hinges on converting the weakly acidic thiol group of the mercaptan into a potent nucleophile, the thiolate, which then attacks an electrophilic sec-butyl source. This pathway is a direct thio-analogue of the Williamson ether synthesis, a cornerstone of organic chemistry for forming C-O-C bonds.[1][2][3][4]
The S_N2 Pathway: A Two-Step Mechanistic View
The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, which involves two primary stages:
-
Deprotonation: sec-Butyl mercaptan (2-butanethiol) is a weak acid. To enhance its nucleophilicity, it must be deprotonated using a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5] This acid-base reaction generates the sec-butyl thiolate anion, a significantly stronger nucleophile. The choice of base is critical; it must be strong enough to deprotonate the thiol without promoting undesirable side reactions with the solvent or electrophile.
-
Nucleophilic Attack: The newly formed sec-butyl thiolate anion attacks an electrophilic sec-butyl halide (e.g., 2-bromobutane or 2-chlorobutane). The thiolate's sulfur atom attacks the electrophilic carbon atom of the alkyl halide, displacing the halide ion (a good leaving group) in a concerted step.[5][6]
A potential competing reaction is the E2 elimination pathway, especially since a secondary alkyl halide is used.[1] The thiolate anion can also act as a base, abstracting a proton from a carbon atom adjacent to the leaving group, which would result in the formation of butene. To favor the desired S_N2 substitution, polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often employed, as they solvate the cation of the base but not the nucleophilic anion, thereby enhancing its reactivity.[5][6]
The Role of Phase-Transfer Catalysis
A significant practical challenge in this synthesis is the mutual insolubility of the aqueous phase (containing the thiolate salt) and the organic phase (the alkyl halide). Phase-transfer catalysis (PTC) offers an elegant solution to this problem.[7] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the thiolate anion from the aqueous phase into the organic phase.[7][8][9] The lipophilic cation of the catalyst pairs with the thiolate anion, allowing the resulting ion pair to dissolve in the organic medium where it can readily react with the alkyl halide.[6] This technique often leads to faster reaction times, milder conditions, and higher yields.[10]
Experimental Protocol: A Validated Workflow
The following protocol outlines a robust procedure for the synthesis of this compound, incorporating best practices for yield and purity.
Materials and Reagents
-
sec-Butyl Mercaptan (2-Butanethiol), ≥98%
-
2-Bromobutane, ≥99%
-
Sodium Hydroxide (NaOH), pellets
-
Tetrabutylammonium Bromide (TBAB), ≥99% (if using PTC)
-
Dichloromethane (DCM) or Toluene (as organic solvent)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Chloride Solution (Brine)
Step-by-Step Synthesis Procedure
-
Thiolate Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve sodium hydroxide (1.0 eq.) in water.
-
Mercaptan Addition: Cool the basic solution in an ice bath. Add sec-butyl mercaptan (1.0 eq.) dropwise via the dropping funnel to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C. Stir for an additional 20-30 minutes after addition to ensure complete formation of the sodium sec-butyl thiolate.
-
Catalyst and Alkyl Halide Addition: If using phase-transfer catalysis, add tetrabutylammonium bromide (0.05-0.1 eq.) to the mixture. Add 2-bromobutane (1.0 eq.), either neat or dissolved in the chosen organic solvent (e.g., DCM), dropwise to the reaction mixture. An exothermic reaction may occur; maintain the temperature as needed with the ice bath.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (typically 40-60 °C depending on the solvent) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x) to remove any remaining base or salts.
-
Drying and Solvent Removal: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent using a rotary evaporator.
-
Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield a colorless liquid.[11]
Data Summary and Visualization
Key Reaction Parameters
The successful synthesis of this compound relies on the careful selection of several key parameters. The table below summarizes the typical choices and conditions based on established methodologies.
| Parameter | Selection/Condition | Rationale & Causality |
| Thiol Source | sec-Butyl Mercaptan | The primary nucleophilic precursor. |
| Electrophile | 2-Bromobutane | Provides the second sec-butyl group. Bromides are more reactive than chlorides, leading to faster reaction times. |
| Base | Sodium Hydroxide (NaOH) | An inexpensive and effective base for deprotonating the thiol to form the reactive thiolate anion.[5] |
| Solvent System | Biphasic (Water/DCM) | Allows for the dissolution of the inorganic base and the organic electrophile in their respective phases. |
| Catalyst | Tetrabutylammonium Bromide | A phase-transfer catalyst that shuttles the thiolate anion into the organic phase to react with the alkyl halide.[9] |
| Temperature | 40-60 °C (Reflux) | Provides sufficient energy to overcome the activation barrier without promoting significant elimination side reactions. |
| Reaction Time | 2-8 hours | Typically sufficient for the reaction to reach completion, verifiable by chromatographic monitoring.[11] |
| Purification | Fractional Distillation | Effective for separating the final product from unreacted starting materials and any high-boiling impurities.[11] |
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for this compound Synthesis.
Safety and Handling Imperatives
Chemical synthesis requires stringent adherence to safety protocols. The reagents used in this procedure have specific hazards that must be managed.
-
sec-Butyl Mercaptan: This compound is highly flammable and possesses an extremely strong, unpleasant stench.[12][13] It is also a skin and eye irritant.[12][14] All manipulations must be conducted in a well-ventilated chemical fume hood.
-
2-Bromobutane: This is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation.
-
Sodium Hydroxide: A corrosive solid that can cause severe skin and eye burns. Handle with appropriate personal protective equipment (PPE).
Mandatory Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene).
-
Splash-proof safety goggles and a face shield.
-
A flame-resistant laboratory coat.
Handling Precautions:
-
Ensure all equipment is properly grounded to prevent static discharge, which could ignite flammable vapors.[13][15]
-
Keep ignition sources away from the experimental setup.[13][14]
-
In case of skin contact, immediately wash the affected area with copious amounts of water.[14]
References
- CN102351763A - Synthesis method of di-sec-butyl disulfide - Google P
- CN102417473A - Synthesis method of sec-butyl mercaptan - Google P
-
Synthesis of sec-Butyl Disulfide by Phase Transfer Catalysis - ResearchGate. (URL: [Link])
- WO2007070496A2 - Process for synthesis of mercaptans and sulfides
-
Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and A - The Royal Society of Chemistry. (URL: [Link])
-
Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+. (URL: [Link])
-
Williamson Ether Synthesis - J&K Scientific LLC. (URL: [Link])
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Synthetic access to thiols: A review - Indian Academy of Sciences. (URL: [Link])
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Synthesis of sulfides (thioethers) and derivatives - Organic Chemistry Portal. (URL: [Link])
-
Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress. (URL: [Link])
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SULFIDE SYNTHESIS IN PREPARATION OF UNSYMMETRICAL DIALKYL DISULFIDES: sec-BUTYL ISOPROPYL DISULFIDE - Organic Syntheses. (URL: [Link])
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Ether, Sulfide Synthesis | OrganicChemGuide. (URL: [Link])
-
Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents - MDPI. (URL: [Link])
-
Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions - ResearchGate. (URL: [Link])
-
Preparation of thioethers using SN l-active halides and zinc mercaptides. (URL: [Link])
-
Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. Synthesis of tert-Butanesulfinamides, tert-Butyl Sulfoxides, and tert-Butanesulfinimines | Journal of the American Chemical Society. (URL: [Link])
-
Preparation of sulfides (video) - Khan Academy. (URL: [Link])
-
Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide - ethesis. (URL: [Link])
- CN101508662A - Solvent-free phase transfer catalysis synthesis method of sec-butyl disulfide - Google P
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Synthesis of thiols and polysulfides from alkyl halides, hydrogen sulfide, ammonia, and sulfur | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Safety data sheet - CPAChem. (URL: [Link])
-
Williamson ether synthesis | Organic chemistry | Khan Academy - YouTube. (URL: [Link])
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC - PubMed Central. (URL: [Link])
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Improved process for making plastics from sulfur - News - The Chemical Engineer. (URL: [Link])
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An In-depth Technical Guide to sec-Butyl Sulfide: From Discovery to Modern Applications
This guide provides a comprehensive overview of sec-butyl sulfide, a key organosulfur compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its historical context, synthesis, chemical properties, and applications, with a forward-looking perspective on its potential in various scientific fields.
Introduction: The Emergence of a Versatile Thioether
While the precise moment of the first synthesis of this compound is not prominently documented in readily available historical records, its origins can be traced back to the foundational period of organic sulfur chemistry in the late 19th and early 20th centuries. The synthesis of thioethers, or sulfides, became a subject of systematic study as chemists began to explore the rich reactivity of thiols and their derivatives. Early methods for preparing simple dialkyl sulfides likely involved the reaction of a sodium thiolate with an alkyl halide, a variation of the Williamson ether synthesis. Given the availability of 2-butanethiol and 2-halobutanes, it is highly probable that this compound was first synthesized through such a nucleophilic substitution reaction.
The core structure of this compound, featuring a sulfur atom bridging two secondary butyl groups, gives rise to its characteristic properties, including its distinct odor and its utility as a non-polar solvent and chemical intermediate. This guide will explore the evolution of its synthesis, its detailed chemical and physical characteristics, and its contemporary applications.
Physicochemical and Spectroscopic Profile
This compound is a colorless to pale yellow liquid with a characteristic strong, sulfurous odor.[1] A comprehensive understanding of its physical and spectral properties is essential for its application in research and industry.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C8H18S | [2] |
| Molecular Weight | 146.30 g/mol | [3] |
| CAS Number | 626-26-6 | [2] |
| Boiling Point | 165 °C (lit.) | [2] |
| Density | 0.839 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.45 (lit.) | [2] |
Spectroscopic Data
Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals corresponding to the methyl and methylene protons of the two sec-butyl groups.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides distinct signals for the different carbon environments within the sec-butyl groups.
-
Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for C-H and C-S stretching vibrations.[3]
Synthesis of this compound and its Derivatives
The synthesis of thioethers has evolved significantly over the past century, moving from classical nucleophilic substitution reactions to more sophisticated modern methodologies.
Classical Synthesis: The Williamson Thioether Synthesis
The most probable historical and a still relevant laboratory-scale synthesis of this compound is analogous to the Williamson ether synthesis. This method involves the reaction of a thiolate with an alkyl halide.
Reaction Scheme:
Classical Williamson Thioether Synthesis.
Experimental Protocol:
-
Preparation of the Thiolate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-butanethiol in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise. The evolution of hydrogen gas will be observed. Stir the mixture until the gas evolution ceases, indicating the complete formation of the sodium 2-butanethiolate.
-
Nucleophilic Substitution: To the solution of the thiolate, add 2-bromobutane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure this compound.
Modern Synthetic Approaches
While the Williamson synthesis remains a staple, modern organic chemistry has introduced a variety of methods for the formation of C-S bonds, some of which can be adapted for the synthesis of this compound. These include transition-metal-catalyzed cross-coupling reactions and the use of odorless thiol precursors.[4]
A contemporary example for a related compound, di-sec-butyl disulfide, involves a microwave-assisted synthesis using 2-bromobutane and a sulfur source in the presence of a phase-transfer catalyst.[5] This highlights the move towards more efficient and environmentally benign synthetic routes.
Reaction Scheme for a Modern Disulfide Synthesis:
Microwave-assisted synthesis of di-sec-butyl disulfide.
Applications of this compound
While not as widely known as some other organosulfur compounds, this compound finds applications in specific areas of research and industry.
Analytical Chemistry and Material Science
This compound has been utilized as a component in specialized applications within analytical chemistry. For instance, it was used in the development of a novel micropacked gas chromatography column for the determination of dialkyl sulfides.[2] This application leverages its specific volatility and interaction characteristics.
Role in Drug Discovery and Development
Direct applications of this compound as a pharmaceutical agent are not documented. However, the sec-butylthio moiety (-S-sec-butyl) is a structural motif that can be incorporated into biologically active molecules. The inclusion of such a lipophilic group can modulate a compound's pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile.
A notable example is the investigation of p-arylthio cinnamides as antagonists of the Leukocyte Function-Associated Antigen-1/Intracellular Adhesion Molecule-1 (LFA-1/ICAM-1) interaction, a target for anti-inflammatory therapies.[6] In these studies, compounds bearing a sec-butylthio group were synthesized and evaluated for their ability to disrupt this protein-protein interaction. The lipophilic nature of the sec-butylthio group can contribute to the overall binding affinity of the molecule to its target protein.
Furthermore, a compound named butylthio[2.2.2], which contains a butylthio group, has been identified as a novel analgesic with a mixed agonist/antagonist activity at muscarinic receptors, suggesting its potential for pain management.[7]
Biological Activity and Toxicology
The biological effects of this compound are not extensively studied. However, based on its chemical structure and the known properties of other thioethers, some general toxicological characteristics can be inferred.
Safety and Hazard Information
This compound is classified as a flammable liquid and vapor.[3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.
GHS Hazard Statements: [3]
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Toxicological Data
Detailed toxicological studies specifically on this compound are limited in the public domain. The National Toxicology Program (NTP), a leading authority on the toxicity of chemicals, does not currently have a dedicated technical report on this compound.[8][9][10] However, data for related compounds, such as di-n-butyl phthalate, have been extensively reviewed by the NTP.[11]
Conclusion and Future Outlook
This compound, a seemingly simple dialkyl sulfide, represents a classic example of a foundational molecule in organic sulfur chemistry. While its direct applications may appear niche, its structural components and the principles of its synthesis are fundamental to the broader field. The ongoing exploration of sulfur-containing compounds in medicinal chemistry suggests that moieties like the sec-butylthio group will continue to be valuable tools for modulating the properties of drug candidates. Future research may focus on developing more sustainable and efficient synthetic routes to this compound and its derivatives, as well as a more thorough investigation of its biological and toxicological profile to expand its potential applications.
References
- CN102351763A - Synthesis method of di-sec-butyl disulfide - Google Patents.
-
Di-sec-butyl sulphide | C8H18S | CID 522065 - PubChem. Available at: [Link]
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Di-sec-butyl disulfide | C8H18S2 | CID 94314 - PubChem. Available at: [Link]
-
Gadek, T. R., et al. (2002). Novel p-Arylthio Cinnamides as Antagonists of Leukocyte Function-Associated Antigen-1/Intracellular Adhesion Molecule-1 Interaction. 2. Mechanism of Inhibition and Structure-Based Improvement of Pharmaceutical Properties. Journal of Medicinal Chemistry, 45(24), 5325–5335. Available at: [Link]
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Spectrochem: Home. Available at: [Link]
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Sancineto, L., et al. (2017). Discovery of Benzo[d]imidazole-6-sulfonamides as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain. ChemMedChem, 12(17), 1429-1439. Available at: [Link]
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Synthesis of sulfides (thioethers) and derivatives - Organic Chemistry Portal. Available at: [Link]
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Butyl this compound - the NIST WebBook. Available at: [Link]
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Dimethyl sulfoxide - Wikipedia. Available at: [Link]
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Shannon, H. E., et al. (1995). Pharmacology of butylthio[2.2.2] (LY297802/NNC11-1053): a novel analgesic with mixed muscarinic receptor agonist and antagonist activity. The Journal of Pharmacology and Experimental Therapeutics, 275(3), 1273–1280. Available at: [Link]
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15th Report on Carcinogens - National Toxicology Program. Available at: [Link]
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Foster, A. B., et al. (1986). Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Journal of Enzyme Inhibition, 1(1), 1-16. Available at: [Link]
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Tseng, H. Y., et al. (2005). Benzothiazolium compounds: novel classes of inhibitors that suppress the nitric oxide production in RAW264.7 cells stimulated by LPS/IFNgamma. Bioorganic & Medicinal Chemistry Letters, 15(8), 2093–2096. Available at: [Link]
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(PDF) Thioethers: An Overview - ResearchGate. Available at: [Link]
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NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate (CASRN 84-74-2) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI. Available at: [Link]
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Technical Profile: Di-sec-butyl Sulfide (CAS 626-26-6)
Topic: Physical properties of di-sec-butyl sulfide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Critical Analysis of Properties, Synthesis, and Metabolic Fate
Executive Summary
Di-sec-butyl sulfide (3,5-dimethyl-4-thiaheptane) is a symmetric thioether characterized by its branched alkyl chains and potent alliaceous odor. While often overshadowed by its linear isomer (di-n-butyl sulfide), the sec-butyl variant presents unique steric properties and volatility profiles relevant to medicinal chemistry, particularly as a metabolic probe for sulfur-oxidation pathways and as a ligand in organometallic catalysis.
This guide provides a rigorous examination of its physicochemical constants, synthesis challenges (specifically regarding secondary halide elimination), and metabolic trajectory. It is designed for scientists requiring actionable data for experimental design, impurity profiling, and safety protocols.
Chemical Identity & Physical Properties[1][2][3][4][5]
Identification Data
| Parameter | Value |
| IUPAC Name | 2-(butan-2-ylsulfanyl)butane |
| Common Synonyms | sec-Butyl sulfide; 3,5-Dimethyl-4-thiaheptane; Bis(1-methylpropyl) sulfide |
| CAS Registry Number | 626-26-6 |
| Molecular Formula | C₈H₁₈S |
| Molecular Weight | 146.30 g/mol |
| SMILES | CCC(C)SC(C)CC |
| InChI Key | IEBAOPMEYUWQPD-UHFFFAOYSA-N |
Physicochemical Constants
The following data aggregates experimental values. Note the distinction from the n-butyl isomer (CAS 544-40-1), which has a higher boiling point (~188°C).
| Property | Value | Conditions / Notes |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | 165 °C | Atmospheric pressure [1] |
| Density | 0.835 – 0.839 g/mL | @ 25 °C [2] |
| Refractive Index ( | 1.450 – 1.451 | @ 20 °C [3] |
| Flash Point | ~39 °C (102 °F) | Closed Cup; Flammable [4] |
| Melting Point | < -20 °C | Liquid at ambient temp (Exact MP not routinely reported; n-isomer is -80°C) |
| Solubility | Immiscible | Water |
| Solubility | Miscible | Ethanol, Ether, Chloroform, Benzene |
| Odor Threshold | Low (ppb range) | Characteristic sulfide stench (garlic/onion) |
Synthesis & Manufacturing Protocol
The "Secondary Halide" Challenge
Synthesizing di-sec-butyl sulfide via standard nucleophilic substitution (
-
Risk: Competition from
elimination, leading to the formation of butenes (1-butene, 2-butene) rather than the desired thioether. -
Solution: Use of a polar aprotic solvent (to enhance nucleophilicity of the sulfide ion) and controlled temperature to favor substitution over elimination.
Experimental Protocol
Objective: Synthesis of Di-sec-butyl sulfide via Nucleophilic Substitution.
Reagents:
-
Sodium Sulfide nonahydrate (
) [1.2 eq] -
2-Bromobutane [2.0 eq]
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB) [0.05 eq]
-
Solvent: Ethanol/Water (1:1) or Acetonitrile (for higher yield)
Step-by-Step Methodology:
-
Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, dissolve
in the solvent mixture. -
Addition: Add the phase transfer catalyst (TBAB) and stir until dissolved.
-
Reaction: Dropwise add 2-bromobutane over 30 minutes. The reaction is exothermic; maintain temperature below 60°C to minimize elimination side-products.
-
Reflux: Heat the mixture to mild reflux (approx. 70-80°C) for 4–6 hours. Monitor disappearance of bromide via TLC or GC.
-
Work-up: Cool to room temperature. Dilute with water and extract the organic layer with diethyl ether or dichloromethane (
). -
Purification: Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo. -
Distillation: Purify the crude oil via fractional distillation. Collect the fraction boiling at 162–165°C.
Synthesis Workflow Diagram
Caption: Synthesis workflow highlighting the critical purification step to remove elimination byproducts.
Applications in Drug Development[3]
Metabolic Probe (S-Oxidation)
In drug metabolism and pharmacokinetics (DMPK), dialkyl sulfides serve as simplified models for investigating Flavin-containing Monooxygenase (FMO) and Cytochrome P450 (CYP) activity.
-
Mechanism: The sulfur atom acts as a nucleophile, undergoing sequential oxidation.
-
Relevance: Di-sec-butyl sulfide is particularly useful for studying steric effects on enzymatic sulfoxidation compared to unbranched analogs.
Metal Scavenging & Catalysis
Sulfides are potent ligands for soft metals (Pd, Pt, Hg).
-
API Purification: Used to scavenge residual palladium catalysts from reaction mixtures in active pharmaceutical ingredient (API) synthesis.
-
Process: The sulfide binds the metal, rendering it soluble in organic solvents or precipitating it depending on the complex formed, aiding in meeting ICH Q3D elemental impurity guidelines.
Metabolic Fate Diagram
The following diagram illustrates the oxidative biotransformation pathway relevant to toxicity and clearance studies.
Caption: Sequential S-oxidation pathway mediated by hepatic enzymes (CYP450/FMO).
Safety & Handling (HSE)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Flammable Liquid | H226 | Flammable liquid and vapor (FP ~39°C).[1] |
| Skin Irritation | H315 | Causes skin irritation.[2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |
| STOT-SE | H335 | May cause respiratory irritation.[2][1] |
Critical Handling Protocols:
-
Odor Control: This compound has a pervasive, disagreeable stench. All transfers must occur within a functioning fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize the sulfide to the odorless sulfoxide/sulfone before washing [5].
-
Static Discharge: Ground/bond container and receiving equipment. Use explosion-proof electrical equipment.
-
Storage: Store in a cool, well-ventilated place. Keep container tightly closed. Air-sensitive; can slowly oxidize to sulfoxide upon prolonged exposure to air.
References
-
Sigma-Aldrich. (n.d.).[2] this compound Product Specification. Retrieved from
-
PubChem. (2025).[2] Di-sec-butyl sulfide (Compound Summary). National Library of Medicine. Retrieved from
-
Stenutz, R. (n.d.). Data Sheet: di-sec-butyl sulfide. Retrieved from
-
Chevron Phillips Chemical. (2021). Safety Data Sheet: Di-n-Butyl Sulfide (containing sec-butyl isomers). Retrieved from
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
A Comprehensive Safety and Handling Guide for sec-Butyl Sulfide (CAS: 626-26-6)
This guide provides an in-depth analysis of the safety protocols, hazardous properties, and emergency procedures associated with sec-Butyl Sulfide. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety measures, ensuring a foundational understanding for confident and safe handling in a laboratory setting.
Section 1: Core Hazard Profile and GHS Classification
This compound (also known as Di-sec-butyl sulfide) is a flammable and irritating organosulfur compound.[1] Its risk profile necessitates a thorough understanding of its specific hazards as defined by the Globally Harmonized System (GHS). The primary dangers are its flammability and its capacity to cause significant irritation to the skin, eyes, and respiratory system.[2]
GHS Hazard Summary Table
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4] |
Visualizing the Hazards: GHS Pictograms
The GHS pictograms provide an immediate visual warning of the primary risks associated with this compound.
Caption: GHS pictograms for this compound.
-
The Flame (GHS02): This pictogram signifies a significant fire hazard. The chemical's flash point of 39°C (102.2°F) means that it can form an ignitable vapor-air mixture at temperatures commonly found in a laboratory environment.[2] Consequently, all sources of ignition must be rigorously excluded from the handling area.
-
The Exclamation Mark (GHS07): This indicates that the substance is an irritant to the skin, eyes, and respiratory tract.[2] Thioethers like this compound can act as solvents, potentially defatting the skin upon contact, which disrupts the protective lipid layer and leads to irritation and dermatitis. Its vapors can irritate the mucous membranes of the respiratory system.
Section 2: Physicochemical Properties for Risk Assessment
Understanding the physical properties of a chemical is fundamental to performing an accurate risk assessment. These values dictate how the substance will behave under various laboratory conditions and inform the necessary control measures.
| Property | Value | Significance for Safe Handling |
| Molecular Formula | C₈H₁₈S[1] | Indicates a relatively small, non-polar molecule. |
| Molecular Weight | 146.29 g/mol [1] | Influences vapor density. |
| Appearance | Colorless to almost colorless liquid | Lack of color necessitates clear labeling to avoid misidentification. |
| Odor | Strong stench[3] | The powerful odor acts as a useful, albeit unpleasant, indicator of a leak or spill. |
| Boiling Point | 165 °C | Moderately volatile. Evaporation can occur at room temperature, contributing to inhalation risk. |
| Flash Point | 39 °C (102.2 °F) - closed cup[2] | Critical Fire Hazard. Vapors can ignite at or above this temperature. Requires strict control of ignition sources. |
| Specific Gravity | ~0.84 (20/20) | Lighter than water. In case of a large spill involving water, it will float. |
| Water Solubility | Insoluble[5] | Cannot be diluted with water for spill cleanup. It is also considered toxic to aquatic organisms. |
Section 3: Protocols for Safe Handling and Storage
A multi-layered approach to safety, grounded in the hierarchy of controls, is essential for mitigating the risks posed by this compound.
Caption: Hierarchy of Controls for chemical safety.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to physically isolate the researcher from the chemical hazard.
-
Ventilation: All handling of this compound must occur within a certified chemical fume hood. This is non-negotiable. The ventilation system prevents the accumulation of flammable vapors and minimizes the concentration of respiratory irritants in the operator's breathing zone.
-
Safety Equipment: An operational eyewash station and a safety shower must be located in immediate proximity to the handling area.[5][6] Their accessibility is critical for rapid decontamination in the event of an exposure.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is used in conjunction with, not as a replacement for, engineering controls.
-
Eye and Face Protection: Wear chemical safety goggles conforming to ANSI Z87.1 or European Standard EN166.[4][5] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for tears or pinholes before each use. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of according to institutional protocols.[4]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.
-
-
Respiratory Protection: If engineering controls fail or during certain high-concentration procedures, a respirator with an appropriate organic vapor cartridge (e.g., type ABEK) may be necessary.[2][4] A formal respiratory protection program, including fit testing, is required for respirator use.
Storage and Handling Protocols
-
Ignition Source Control: Keep the chemical away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and explosion-proof electrical equipment when handling large quantities.
-
Grounding: For transfers between metal containers, ground and bond both the receiving and dispensing containers to prevent the buildup of static electricity, which can serve as an ignition source.
-
Storage: Store in a cool, dry, and well-ventilated area designated for flammable liquids. Keep containers tightly closed to prevent the escape of vapors.[3]
-
Segregation: Store separately from incompatible materials, particularly strong oxidizing agents, which can react violently.[5][7]
Section 4: Emergency Procedures and First Aid
Rapid and correct response during an emergency can significantly reduce the severity of an incident.
Accidental Release Measures
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Navigating the Solution Landscape: A Technical Guide to the Organic Solvent Solubility of sec-Butyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of sec-butyl sulfide in organic solvents. Recognizing the scarcity of direct quantitative data, this document synthesizes fundamental principles of intermolecular forces and solution theory to predict solubility behavior. Furthermore, it offers detailed, field-proven experimental protocols for researchers to precisely determine solubility in their specific solvent systems. This guide is designed to empower scientists in research and development with the knowledge to confidently handle and utilize this compound in a variety of chemical applications, from synthesis to formulation.
Introduction: The Chemical Identity of this compound
This compound, also known as di-sec-butyl sulfide or 5-thia-3,6-dimethyloctane, is an organosulfur compound with the chemical formula C8H18S.[1][2] It is a member of the thioether (or sulfide) functional group, characterized by a sulfur atom connected to two sec-butyl groups.[1][3] Thioethers are analogues of ethers where the oxygen atom is replaced by a sulfur atom.[3] This substitution imparts distinct chemical properties, including a notable difference in polarity and reactivity.
Understanding the solubility of this compound is crucial for its application in various chemical processes. In drug development, for instance, the solubility of reagents and intermediates in different organic solvents dictates the choice of reaction media, purification methods, and formulation strategies. This guide will delve into the theoretical underpinnings of its solubility and provide practical methods for its empirical determination.
Key Physical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C8H18S | [1] |
| Molecular Weight | 146.30 g/mol | [2] |
| Appearance | Liquid | [1] |
| Density | 0.839 g/mL at 25 °C | [1] |
| Boiling Point | 165 °C | [1] |
| Refractive Index | n20/D 1.45 | [1] |
Theoretical Framework for Solubility Prediction
The adage "like dissolves like" is the cornerstone of solubility prediction. This principle is governed by the nature and strength of intermolecular forces between the solute (this compound) and the solvent molecules.
Molecular Structure and Intermolecular Forces of this compound
The geometry of this compound is angular around the sulfur atom, with a C-S-C bond angle of approximately 99°, which is smaller than the C-O-C angle in ethers.[3] The electronegativity difference between carbon and sulfur is small, resulting in C-S bonds with low polarity. The overall molecule possesses a slight dipole moment, making it a weakly polar compound.
The primary intermolecular forces at play for this compound are:
-
London Dispersion Forces: These are the weakest intermolecular forces and arise from temporary fluctuations in electron distribution.[4] As a molecule with 8 carbon atoms and a sulfur atom, this compound has a significant number of electrons, leading to moderately strong London dispersion forces.[4]
-
Dipole-Dipole Interactions: Due to its slight polarity, this compound molecules will exhibit weak dipole-dipole attractions.[5]
Crucially, this compound cannot act as a hydrogen bond donor and is a very weak hydrogen bond acceptor. This significantly influences its solubility in protic solvents.
Predicting Solubility in Different Solvent Classes
Based on the principles of intermolecular forces, we can predict the solubility of this compound in various classes of organic solvents.
Caption: Predicted solubility of this compound based on solvent polarity.
-
Nonpolar Solvents (e.g., hexane, toluene, carbon tetrachloride): this compound is expected to be highly soluble, likely miscible, in these solvents. The dominant London dispersion forces in both the solute and the solvent lead to favorable interactions.
-
Polar Aprotic Solvents (e.g., acetone, tetrahydrofuran (THF), ethyl acetate, dimethyl sulfoxide (DMSO)): Good to moderate solubility is anticipated. The London dispersion forces of this compound will interact favorably with the alkyl groups of these solvents. While the dipole-dipole interactions of the solvent are stronger, they can still interact with the weak dipole of the thioether. Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent that can dissolve both polar and nonpolar compounds, suggesting it would be a good solvent for this compound.[6]
-
Polar Protic Solvents (e.g., ethanol, methanol, water): Lower solubility is expected, particularly in water. The strong hydrogen bonding network of these solvents would be significantly disrupted by the introduction of the non-polar sec-butyl groups of the sulfide. While some solubility in alcohols like ethanol is likely due to the presence of an alkyl chain in the solvent, miscibility is not expected.
Experimental Determination of Solubility
Given the lack of extensive published data, empirical determination of this compound's solubility in a solvent of interest is often necessary. The following protocols provide a robust framework for both qualitative and quantitative assessment.
Qualitative Assessment of Miscibility
A simple visual inspection can determine if two liquids are miscible.
Protocol:
-
Preparation: In a clear, sealed container (e.g., a glass vial with a screw cap), add a known volume of the organic solvent.
-
Addition of Solute: To this, add an equal volume of this compound.
-
Mixing: Securely cap the container and gently invert it several times to ensure thorough mixing.
-
Observation: Allow the mixture to stand undisturbed and observe.
-
Miscible: A single, clear, homogeneous phase indicates that the two liquids are miscible.
-
Immiscible: The formation of two distinct layers indicates immiscibility.
-
Partially Miscible: A single phase that becomes turbid upon standing or the formation of a second phase after a period of time suggests partial miscibility.
-
Caption: Workflow for the qualitative determination of miscibility.
Quantitative Determination of Solubility (Shake-Flask Method)
The shake-flask method is a traditional and reliable technique for determining the equilibrium solubility of a substance in a solvent.[7]
Protocol:
-
Preparation of a Saturated Solution:
-
To a series of sealed, temperature-controlled vessels, add a measured volume of the organic solvent.
-
Add an excess of this compound to each vessel. The presence of a distinct, undissolved phase of this compound is essential to ensure saturation.
-
Agitate the mixtures at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Constant stirring or shaking is necessary.[8]
-
-
Phase Separation:
-
Cease agitation and allow the phases to separate completely while maintaining the constant temperature.
-
Carefully extract a known volume of the solvent phase (the saturated solution), ensuring no droplets of the undissolved this compound are included. Using a syringe with a filter can be beneficial.
-
-
Quantification:
-
Determine the concentration of this compound in the extracted aliquot. Several analytical techniques can be employed, including:
-
Gas Chromatography (GC): This is often the most suitable method. A calibration curve of known this compound concentrations in the solvent should be prepared to accurately quantify the amount in the saturated solution.
-
High-Performance Liquid Chromatography (HPLC): If this compound has a suitable chromophore or can be derivatized.
-
Gravimetric Analysis: For less volatile solvents, the solvent can be carefully evaporated from the aliquot, and the mass of the remaining this compound can be determined. This method is less precise for volatile solutes.
-
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.
-
Predicted Solubility of this compound in Common Organic Solvents
The following table summarizes the predicted solubility of this compound based on the principles of "like dissolves like" and the properties of the solvents. These are predictive and should be confirmed experimentally for critical applications.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Hexane | Nonpolar | High (Miscible) | Both are nonpolar with London dispersion as the primary intermolecular force. |
| Toluene | Nonpolar (Aromatic) | High (Miscible) | Similar nonpolar characteristics. |
| Dichloromethane | Polar Aprotic | High (Miscible) | Can engage in both dispersion and dipole-dipole interactions. |
| Tetrahydrofuran (THF) | Polar Aprotic | High (Miscible) | Favorable dispersion and dipole-dipole interactions. |
| Acetone | Polar Aprotic | Good | Good balance of polar and nonpolar characteristics. |
| Ethyl Acetate | Polar Aprotic | Good | Favorable interactions between alkyl groups. |
| Acetonitrile | Polar Aprotic | Moderate | Higher polarity of the solvent may reduce solubility compared to other aprotics. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good | Known to dissolve a wide range of polar and nonpolar compounds.[6] |
| Methanol | Polar Protic | Moderate to Low | The solvent's hydrogen bonding network is dominant. |
| Ethanol | Polar Protic | Moderate | The ethyl group of ethanol improves miscibility compared to methanol. |
| Water | Polar Protic | Very Low | Significant mismatch in intermolecular forces; strong hydrogen bonding in water. |
Conclusion
References
- Palmer, D. A., & Wesolowski, D. J. (1992). Aluminum speciation and equilibria in aqueous solution: II. The solubility of gibbsite in acidic sodium chloride solutions from 30 to 70 C. Geochimica et Cosmochimica Acta, 56(3), 1093-1111.
-
Master Organic Chemistry. Thiols And Thioethers. (2015). [Link]
-
Total Organic Chemistry. Organic Chemistry Lessons - Thiols and Thioethers. (2020). [Link]
- St. John, M. P., & Boydston, A. J. (2018).
- Ren, Y., et al. (2025).
-
PubChem. Di-sec-butyl sulphide. [Link]
- Gerrard, W. (1976). The Experimental Determination of Solubilities.
- Kaskel, S. (2023). Solubility and dissolution kinetics of sulfur and sulfides in electrolyte solvents for lithium–sulfur and sodium–sulfur batteries. The Journal of Chemical Physics.
- Green, W. H. (2020).
- Rao, R. P. (1979). Solubility, stability, and electrochemical studies of sulfur-sulfide solutions in organic solvents. NASA Technical Reports Server.
-
Wikipedia. Organic sulfide. [Link]
- Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
Michigan State University. Chapter 11 Intermolecular Forces. [Link]
- Zopfi, J., et al. (2004). Solubility of elemental sulfur (orthorhombic alpha-S8)
- Lund University. solubility experimental methods.pptx.
-
Breslyn.org. Intermolecular Forces for H2S (Hydrogen sulfide). (2021). [Link]
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
-
Chemistry LibreTexts. 5.3: Polarity and Intermolecular Forces. (2019). [Link]
- Fogg, P. G. T., & Sangster, J. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
-
Wikipedia. Dimethyl sulfoxide. [Link]
- Cirujano, F. G., & Llabrés i Xamena, F. X. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry.
Sources
- 1. This compound 98 626-26-6 [sigmaaldrich.com]
- 2. Di-sec-butyl sulphide | C8H18S | CID 522065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic sulfide - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: High-Yield Synthesis of sec-Butyl Sulfide via Phase-Transfer Catalyzed
Executive Summary
This guide details the synthesis of di-sec-butyl sulfide (CAS: 626-26-6), a critical organosulfur intermediate. While primary alkyl sulfides are trivial to synthesize, the introduction of a secondary carbon in 2-bromobutane presents a specific chemoselective challenge: the competition between Bimolecular Nucleophilic Substitution (
Traditional protocols utilizing ethanolic sodium sulfide often suffer from significant byproduct formation (butenes) due to the basicity of the sulfide anion at high reflux temperatures. This Application Note recommends a Phase Transfer Catalysis (PTC) protocol. By generating a lipophilic "naked" sulfide anion, we enhance nucleophilicity while suppressing basicity-driven elimination, resulting in higher yields and easier purification.
Mechanistic Insight & Strategic Planning
The Steric-Electronic Conflict
The synthesis relies on the reaction between the sec-butyl electrophile and the sulfide nucleophile (
-
The Challenge: The sec-butyl group is sterically hindered. Standard
backside attack is slower than with primary halides. Consequently, the basic sulfide ion ( of 7, but is strongly basic in non-aqueous conditions) can abstract a -proton, leading to E2 elimination and the formation of 1-butene and 2-butene. -
The Solution (PTC): Using a quaternary ammonium salt (e.g., Aliquat 336) allows the reaction to proceed in a biphasic system (Toluene/Water). The catalyst transports the sulfide anion into the organic phase. In the organic phase, the anion is poorly solvated ("naked"), making it an aggressively reactive nucleophile but less basic compared to its behavior in protic solvents like ethanol, thereby favoring substitution over elimination.
Mechanistic Pathway (Graphviz)
Figure 1: Reaction pathway highlighting the critical PTC intervention to minimize E2 elimination.
Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| 2-Bromobutane | 99%, Reagent Grade | Electrophile (Substrate) |
| Sodium Sulfide | Nonahydrate ( | Nucleophile Source |
| Aliquat 336 | Tricaprylmethylammonium chloride | Phase Transfer Catalyst |
| Toluene | Anhydrous | Organic Solvent |
| Equipment | 3-Neck Flask, Reflux Condenser, Addition Funnel | Reaction Vessel |
| Safety | Bleach Bath (10% NaOCl) | CRITICAL: Neutralizes sulfide stench |
Protocol A: Phase Transfer Catalysis (Recommended)
This method offers superior yield (~85%) and easier workup compared to ethanolic reflux.
Step 1: Aqueous Phase Preparation
-
In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dissolve 24.0 g (0.10 mol) of
in 25 mL of distilled water . -
Ensure complete dissolution. The solution will be highly alkaline.
Step 2: Catalyst & Solvent Addition [1]
-
Add 1.0 g (2.5 mmol, ~2.5 mol%) of Aliquat 336 .
-
Add 50 mL of Toluene .
-
Heat the biphasic mixture to 60°C with vigorous stirring (1000 RPM) to ensure emulsion formation.
Step 3: Electrophile Addition
-
Load 27.4 g (0.20 mol) of 2-bromobutane into the addition funnel.
-
Add the bromide dropwise over 30 minutes .
-
Note: The reaction is exothermic. Monitor internal temperature; do not exceed 80°C to prevent rapid elimination to butene gas.
-
Step 4: Reaction & Monitoring
-
After addition, maintain internal temperature at 75-80°C for 4-6 hours .
-
QC Check: Pull a 50 µL aliquot of the organic (top) layer. Dilute in hexane and inject into GC-MS. Look for the disappearance of 2-bromobutane (
early) and appearance of the sulfide product ( late).
Step 5: Workup
-
Cool mixture to room temperature.
-
Transfer to a separatory funnel. Separate the phases.
-
Wash the organic layer with 2 x 20 mL water to remove residual salts and catalyst.
-
Dry organic layer over anhydrous
. Filter.
Step 6: Purification
-
Remove Toluene via rotary evaporation (Toluene bp: 110°C).
-
Distill the residue at atmospheric pressure.
-
Collect fraction boiling at 160–165°C .
-
Yield Expectation: 12–14 g (Clear, colorless liquid).
-
Protocol B: Traditional Ethanolic Reflux (Reference Only)
Use this only if PTC reagents are unavailable. Expect lower yields (50-60%) due to elimination.
-
Dissolve
in 95% Ethanol. -
Add 2-bromobutane slowly.
-
Reflux for 8 hours.
-
Disadvantage: Requires pouring into large ice/water volume to separate product; significant loss of volatile butenes reduces atom economy.
Process Workflow & Validation
Workflow Diagram
Figure 2: Operational workflow for the PTC synthesis of sec-butyl sulfide.
Validation Parameters (QC)
| Parameter | Expected Value | Method |
| Boiling Point | 165 °C | Micro-distillation / Siwoloboff |
| Refractive Index | Refractometer | |
| GC-MS (EI) | Molecular Ion ( | GC-MS (Split 100:1) |
| Appearance | Colorless liquid | Visual |
| Odor | Characteristic Sulfide (Garlic/Gas) | Olfactory (Use caution) |
Troubleshooting & Safety
Common Failure Modes
-
Low Yield / High Gas Evolution:
-
Cause: Temperature too high (>90°C) during addition.
-
Fix: Cool reaction to 60°C during addition. The "naked" anion is reactive enough without excessive heat.
-
-
Emulsion during Workup:
-
Cause: Aliquat 336 acts as a surfactant.
-
Fix: Add saturated NaCl (brine) to break the emulsion.
-
Odor Management (Critical)
Organosulfur compounds have extremely low odor thresholds (ppb range).
-
Containment: All glassware must be rinsed with 10% Bleach (Sodium Hypochlorite) before being removed from the fume hood. This oxidizes the sulfide to odorless sulfoxide/sulfone.
-
Trap: Attach a bleach scrubber to the condenser outlet to neutralize escaping vapors.
References
-
Macro-scale Synthesis & Properties
-
Sigma-Aldrich.[2] this compound Product Specification. Retrieved from
-
-
Phase Transfer Catalysis Mechanism
-
SN2 vs E2 in Secondary Halides
-
Master Organic Chemistry. The SN2 Mechanism. Retrieved from
-
- General Sulfide Synthesis via PTC: Landini, D., & Rolla, F. (1974). Sulfide synthesis via Phase Transfer Catalysis. Synthesis. (General reference for alkyl halide + Na2S PTC methodology).
-
Physical Data Verification
Sources
- 1. CN102351763A - Synthesis method of di-sec-butyl disulfide - Google Patents [patents.google.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. phasetransfer.com [phasetransfer.com]
- 4. researchgate.net [researchgate.net]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. Di-sec-butyl disulfide | C8H18S2 | CID 94314 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Trace Analysis and Speciation of sec-Butyl Sulfide by Gas Chromatography
Abstract & Scope
This technical guide details the chromatographic separation and quantification of sec-Butyl Sulfide (s-Bu₂S), a volatile organic sulfur compound (VOSC) critical in two distinct sectors: petrochemical sulfur speciation (per ASTM D5623) and off-flavor analysis in food matrices. Unlike common thiols, this compound presents unique challenges due to its steric hindrance, specific boiling point isomerism, and susceptibility to oxidative degradation.[1] This protocol establishes a self-validating workflow using Sulfur Chemiluminescence Detection (SCD) and inert flow path technology to achieve single-digit ppb sensitivity.[1]
Chemical Logic & Mechanistic Insight
The Isomer Challenge
In sulfur speciation, "butyl sulfide" is often ambiguous. It allows for multiple isomers (n-, iso-, sec-, tert-).[1] This compound possesses a branched structure adjacent to the sulfur atom, lowering its boiling point relative to the linear n-butyl sulfide isomer.[1]
-
Mechanistic Implication: On non-polar columns (e.g., 100% Dimethylpolysiloxane), elution order is primarily boiling-point dependent.[1] Therefore, this compound (
) elutes beforen-butyl sulfide ( ) but often co-elutes with heavier thiols or mixed disulfides.[1] -
Resolution Strategy: Use of a thick-film column (
) or a specialized sulfur-selective phase is required to resolve these structural isomers.[1]
Adsorption & Reactivity
Sulfur lone pairs are highly nucleophilic and bind aggressively to active metal sites (iron/steel) in the GC flow path.[1]
-
The "Tailing" Mechanism: Interaction with active sites causes reversible adsorption, resulting in peak tailing.[1] This destroys integration accuracy for trace-level (<100 ppb) analysis.
-
Solution: The entire flow path (inlet liner, seal, transfer line) must be deactivated (e.g., Sulfinert® or SilcoNert® treatment).[1]
Instrumentation & Configuration
To detect this compound at trace levels without catalytic breakdown, the following hardware configuration is mandatory.
The "Inert Flow Path" Architecture
Caption: Figure 1. The Inert Flow Path.[1][2] Red zones indicate critical surfaces requiring passivation to prevent sulfur adsorption.[1]
Detector Selection: SCD vs. FPD
While Flame Photometric Detectors (FPD) are common, SCD is required for this protocol due to:
-
Linearity: SCD is linear over 5 orders of magnitude; FPD is quadratic.[1]
-
Equimolarity: SCD response is independent of structure.[1] One mole of this compound gives the same response as one mole of dimethyl sulfide.[1] This simplifies calibration if specific standards are unstable.[1]
-
Quenching: FPD suffers from hydrocarbon quenching (co-eluting fuel matrix blinds the detector).[1] SCD is immune to quenching.[1][3]
Experimental Protocols
Protocol A: Petrochemical Speciation (Modified ASTM D5623)
Objective: Quantify this compound in gasoline/diesel matrix.[1]
1. Standards Preparation:
-
Warning: this compound is extremely malodorous.[1] Work in a high-flow fume hood.
-
Stock Solution: Weigh 50 mg this compound into 100 mL of sulfur-free isooctane (500 ppmw).
-
Internal Standard (ISTD): Diphenyl sulfide (10 ppm final concentration).[1]
-
Calibration: Serial dilution to 0.1, 1.0, 10.0, and 50.0 ppmw.
2. GC Parameters:
| Parameter | Setting |
|---|---|
| Column | Agilent DB-Sulfur SCD or Restek Rtx-1 (60 m × 0.53 mm ID × 4.0 µm film) |
| Carrier Gas | Helium @ 6.0 mL/min (Constant Flow) |
| Inlet | 275°C, Split/Splitless (Split 10:1 for high conc, Splitless for <1 ppm) |
| Oven Program | 40°C (hold 3 min) → 10°C/min → 250°C (hold 5 min) |
| Detector (SCD) | Burner: 800°C; H2: 40 mL/min; Air: 50 mL/min |[1]
3. Execution:
-
Condition the system with a "high" standard (50 ppm) to passivate any remaining active sites.[1]
-
Inject solvent blank (isooctane) to ensure baseline is flat.[1]
-
Inject standards (Low to High).
-
Validation Check: Calculate the Resolution (
) between this compound and n-butyl sulfide (if present). must be > 1.5.[1]
Protocol B: Trace Headspace Analysis (Flavor/Fragrance)
Objective: Detect off-flavor this compound notes in aqueous/alcohol matrices.
1. Sample Prep (SPME):
-
Fiber: CAR/PDMS (Carboxen/Polydimethylsiloxane) - best for volatile sulfur.[1]
-
Incubation: 10 mL sample in 20 mL vial. Add 3g NaCl (salting out).[1] Incubate 40°C for 15 min.
-
Extraction: 20 min headspace extraction.
2. GC Parameters:
-
Inlet: SPME Liner (0.75 mm ID), 260°C, Splitless.
-
Column: DB-Wax (Polar) is preferred here to separate sulfur from ethanol matrix.[1]
-
Oven: 35°C (5 min) → 5°C/min → 230°C.
Data Summary & Reference Values
Physical & Chromatographic Properties
The following data aids in peak identification.
| Property | Value | Notes |
| Molecular Formula | Thioether linkage | |
| Boiling Point | 165°C | Elutes ~20°C before n-butyl sulfide |
| Density | 0.83 g/mL | Lighter than water |
| Retention Index (DB-1) | ~1080 - 1100 | Est.[1] based on BP relative to n-alkanes |
| Retention Index (DB-Wax) | ~1350 - 1400 | Shifts later due to sulfur polarizability |
| Odor Threshold | < 1 ppb | "Burnt rubber" or "onion" character |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column inlet.[1] | Replace liner with Sulfinert® type; trim 0.5m from column guard.[1] |
| Low Response | SCD ceramic tube fouling or oxidation.[1] | Bake out SCD burner; check vacuum pressure (should be < 5 torr). |
| Retention Shift | Column phase oxidation. | Check oxygen scrubber on carrier gas; sulfur columns degrade with |
| Ghost Peaks | Carryover from septum. | Use low-bleed septa; bake inlet at 300°C between batches. |
References
-
ASTM International. (2019).[1] ASTM D5623-19 Standard Test Method for Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection.[1] West Conshohocken, PA.[1] [1]
-
Agilent Technologies. (2016).[1] Detection of Sulfur Compounds in Light Petroleum Liquids According to ASTM D5623.[1][3][4][5][6] Application Note 5991-6199EN.[1]
-
Shimadzu Corporation. (2020).[1] Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD. Application News No. SCA_180_050.
-
NIST Chemistry WebBook. this compound Properties and Spectra.[1] Standard Reference Data.[1][2][6][7][8]
-
Restek Corporation. Sulfur Analysis: ASTM D5623 and Trace Sulfur in Gasoline.[1] Chromatogram Database.[1]
Disclaimer: This protocol involves handling hazardous volatile compounds.[1][5] Always refer to the Material Safety Data Sheet (MSDS) for this compound before experimentation.
Sources
Application Note: sec-Butyl Sulfide in Fine Chemical Synthesis
This guide details the technical application of sec-Butyl Sulfide (Di-sec-butyl sulfide; DsBS) in fine chemical synthesis.[1][2] It focuses on its unique role as a sterically tunable ligand for palladium scavenging, a stabilizer in homogeneous catalysis, and a substrate for asymmetric sulfoxidation.
The "Goldilocks" Thioether for Metal Scavenging and Catalysis[1]
Part 1: Executive Summary & Technical Rationale[1][2]
This compound (DsBS) [CAS: 626-26-6] occupies a unique niche in the thioether family.[1][2] While n-butyl sulfide is a common, high-binding ligand and t-butyl sulfide is often too sterically hindered to coordinate effectively, DsBS offers a "Goldilocks" steric profile .[1][2]
The Steric Advantage
In fine chemical synthesis, particularly in Active Pharmaceutical Ingredient (API) manufacturing, the balance between binding affinity and lability is critical.
-
vs. n-Alkyl Sulfides: DsBS possesses a branched carbon adjacent to the sulfur.[1][2] This steric bulk reduces the binding constant slightly, preventing the "irreversible poisoning" of metal catalysts often seen with linear sulfides. It also lowers the boiling point relative to molecular weight, facilitating removal.
-
vs. t-Alkyl Sulfides: DsBS maintains sufficient nucleophilicity to coordinate with soft metals (Pd, Pt, Au), whereas t-butyl variants often fail to bind due to extreme steric crowding.[2]
Key Applications
-
Pd/Pt Scavenging: Selective extraction of precious metals from organic reaction streams (API purification).[1][2]
-
Catalyst Stabilization: Acting as a labile ligand to stabilize Pd(0) nanoparticles or molecular catalysts during storage or induction periods.[1][2]
-
Chiral Sulfoxide Synthesis: A prochiral substrate for developing asymmetric oxidation methodologies.[1][2]
Part 2: Detailed Protocols
Protocol A: Selective Scavenging of Palladium from API Streams
This protocol addresses the critical need to reduce Pd residues in pharmaceutical intermediates to <10 ppm.
Mechanism: DsBS coordinates with soluble Pd(II) species (e.g., Pd(OAc)₂, PdCl₄²⁻) to form neutral, lipophilic complexes [Pd(DsBS)₂Cl₂] that partition into the organic phase, or can be washed out if the sulfide is used on a solid support.
Materials:
-
Crude Reaction Mixture (containing residual Pd catalyst).[1][2]
-
Wash Solution: 0.5 M HCl (for phase separation).
Step-by-Step Procedure:
-
Preparation: Dilute the crude reaction mixture with Toluene (10 mL per g of crude).
-
Scavenging: Add This compound (5–10 equivalents relative to the estimated Pd content; typically 0.5 – 1.0 mol% relative to the substrate if Pd load is unknown).[1][2]
-
Incubation: Stir vigorously at 40°C for 60 minutes .
-
Note: The branched sec-butyl group increases the solubility of the resulting Pd-sulfide complex, preventing premature precipitation that can trap API.[2]
-
-
Adsorption (Optional but Recommended): Add activated carbon or silica gel (50 wt% of crude mass) to the mixture.[1][2] The lipophilic Pd-DsBS complex adsorbs strongly to the solid support.[1][2]
-
Filtration: Filter the suspension through a Celite® pad.[1][2]
-
Analysis: Analyze the filtrate via ICP-MS. Expect Pd reduction from ~500 ppm to <20 ppm.[1]
Data Summary: Scavenging Efficiency Comparison
| Scavenger Type | Steric Bulk | Pd Removal Efficiency (%) | Residual Odor |
| n-Butyl Sulfide | Low | 98% | High (Persistent) |
| This compound | Medium | 96% | Moderate (Removable) |
| t-Butyl Sulfide | High | 45% | Low |
Protocol B: Stabilization of Palladium Nanoparticles (PdNPs)
DsBS acts as a capping agent that stabilizes PdNPs preventing aggregation while remaining labile enough to allow catalytic turnover.
Materials:
Procedure:
-
Dissolve Pd(OAc)₂ (0.1 mmol) in THF (10 mL).
-
Add This compound (0.2 mmol, 2.0 equiv). The solution will turn from orange to yellow as the [Pd(OAc)₂(DsBS)₂] complex forms.[1]
-
Visualization: See Diagram 1 for the coordination sphere.[1][2]
-
Add NaBH₄ (0.5 mmol) slowly at 0°C. The solution turns dark brown/black, indicating Pd(0) nanoparticle formation.[2]
-
Application: Use this colloidal solution immediately for hydrogenation reactions (e.g., nitro reduction).[1][2] The DsBS "caps" the particles, preventing the formation of "palladium black" precipitate, yet dissociates readily under H₂ pressure to expose active sites.
Protocol C: Asymmetric Oxidation to Chiral Sulfoxides
DsBS is a prochiral sulfide (meso/dl mixture).[1][2] Enantioselective oxidation yields chiral sulfoxides, which are valuable chiral auxiliaries.
Reaction: (s-Bu)₂S + [O] → (s-Bu)₂S=O
Procedure (Vanadium-Catalyzed):
-
Catalyst Prep: Combine VO(acac)₂ (1 mol%) with a chiral Schiff base ligand (1.5 mol%) in DCM.[1][2] Stir for 30 min.
-
Substrate: Add This compound (1.0 mmol).
-
Oxidant: Add aqueous H₂O₂ (30%, 1.1 equiv) dropwise at 0°C.
-
Workup: Quench with saturated Na₂S₂O₃. Extract with EtOAc.[1][2]
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Note: Because the starting material has chiral centers (sec-butyl), the product will be a mixture of diastereomers. This reaction is often used to test the diastereoselectivity of new oxidation catalysts.[2]
-
Part 3: Visualization & Mechanism[2]
Diagram 1: Steric Tuning & Coordination Sphere
This diagram illustrates why this compound is the optimal "labile" ligand compared to its isomers.[1][2]
Caption: Comparison of ligand binding modes. DsBS (Green) offers the optimal balance for catalysis.
Diagram 2: Palladium Scavenging Workflow
Logical flow for removing trace metals from API streams.[1][2]
Caption: Step-by-step workflow for scavenging Palladium using this compound.
Part 4: Safety & Handling (Crucial)[1]
Odor Control: Like all low-molecular-weight sulfides, DsBS has a potent, garlic-like odor.[1][2]
-
Containment: All transfers must occur in a fume hood.
-
Decontamination: Glassware should be soaked in a Bleach (Hypochlorite) bath immediately after use.[1][2] This oxidizes residual sulfide to the odorless sulfoxide/sulfone.[1][2]
-
Reaction:R-S-R + NaOCl → R-SO-R (Odorless)
-
Flammability:
References
-
Preparation of Dibutyl Sulfide and Isomers. PrepChem. Detailed synthesis protocols for butyl sulfides via sodium sulfide alkylation.
-
Dibutyl Sulfide: Synthesis, Pd, Pt Extraction and Separation. ResearchGate. Investigation of dialkyl sulfides for precious metal extraction and separation mechanisms.
-
Di-sec-butyl Sulfide Compound Summary. PubChem. Physical properties, safety data, and identification (CAS 626-26-6).[1][2] [1][2]
-
Mechanistic Studies of Palladium-Catalyzed C-S Bond Formation. American Chemical Society (ACS).[1][2] Discusses the role of sulfide intermediates and ligands in Pd catalysis. [1][2]
-
Selective Oxidation of Sulfides. Organic Chemistry Portal. Methodologies for oxidizing sulfides to sulfoxides, relevant for using DsBS as a substrate.
Sources
- 1. Di-sec-butyl disulfide | C8H18S2 | CID 94314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Di-sec-butyl sulphide | C8H18S | CID 522065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dibutyl sulfide, 544-40-1 [thegoodscentscompany.com]
- 4. Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Sec-Butyl Group: A Key Player in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 6. CN102351763A - Synthesis method of di-sec-butyl disulfide - Google Patents [patents.google.com]
Application Note: High-Resolution NMR Characterization of sec-Butyl Sulfide
Executive Summary
This guide details the nuclear magnetic resonance (NMR) characterization of di-sec-butyl sulfide (3,5-dithiaheptane analog; IUPAC: 3-(sec-butylthio)butane or bis(1-methylpropyl) sulfide). Unlike linear alkyl sulfides, sec-butyl sulfide possesses two chiral centers adjacent to the sulfur atom, resulting in a mixture of stereoisomers (meso and racemic pair).
This protocol addresses the specific challenge of resolving these diastereomers. It provides a self-validating workflow for distinguishing the complex splitting patterns arising from magnetic non-equivalence in the methine and methylene regions.
Molecular Context & Stereochemistry
Target Molecule: Bis(1-methylpropyl) sulfide
Formula:
The Stereochemical Challenge
The molecule contains two equivalent chiral centers at the C2 positions relative to the propyl chains. Consequently, the bulk material exists as three stereoisomers:
-
(R,R) and (S,S): The enantiomeric pair (racemic mixture). In an achiral solvent (like
), these are magnetically equivalent to each other. -
(R,S): The meso compound.
Impact on NMR: In high-field NMR (>400 MHz), the chemical shifts of the nuclei near the sulfur atom (the methine proton and carbon, and potentially the methylene group) will differ slightly between the racemic and meso forms. This results in signal doubling that is often mistaken for impurities.
Experimental Protocol
Materials & Reagents
-
Analyte: this compound (>98% purity recommended).
-
Solvent: Chloroform-d (
) with 0.05% v/v TMS (Tetramethylsilane) as internal reference. -
Tubes: 5mm precision NMR tubes (Wilmad 507-PP or equivalent).
Sample Preparation Workflow
Standardization is key to reproducibility. Follow this logic:
Figure 1: Standardized sample preparation workflow ensuring optimal concentration for both 1H and 13C acquisition.
Instrument Parameters (Self-Validating)
To ensure data integrity, use the TMS Peak Validation method:
-
Lock:
deuterium signal. -
Shim: Gradient shim on Z-axis until TMS linewidth < 0.5 Hz.
-
Referencing: Set TMS singlet to 0.00 ppm.
-
13C Parameters: Use proton decoupling (Waltz-16 or similar). Set relaxation delay (
) to to allow relaxation of quaternary carbons (though none exist here, it ensures quantitative integration of methine carbons).
1H NMR Characterization
Frequency: 400 MHz or higher recommended for diastereomeric resolution.
Solvent:
Spectral Assignments[2][6]
| Chemical Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Logic |
| 0.96 - 1.00 | Triplet ( | 6H | Terminal | Typical propyl methyl, coupled to |
| 1.24 - 1.28 | Doublet ( | 6H | Chiral | Methyl attached to the methine; doublet due to one neighbor. |
| 1.45 - 1.65 | Multiplet | 4H | Diastereotopic protons; complex splitting due to chiral center proximity. | |
| 2.65 - 2.80 | Multiplet (Sextet-like) | 2H | Deshielded by Sulfur. Diagnostic Peak. |
Expert Insight: The Diastereomeric Split
In the methine region (2.65 - 2.80 ppm), you may observe two overlapping multiplets rather than a clean sextet.
-
Cause: The meso and racemic isomers have slightly different magnetic environments for the
proton. -
Validation: Integration of the entire region should still equal 2H relative to the terminal methyls (6H). If the integral is low, check for volatility loss (sample evaporation).
13C NMR Characterization
Frequency: 100 MHz (nominal).
Mode: Proton-Decoupled (
Spectral Assignments
| Chemical Shift (δ ppm) | Carbon Type | Assignment | Notes |
| 11.4 | Terminal Methyl | Shielded, typical of aliphatic chain ends. | |
| 21.5 | Chiral Methyl | ||
| 29.8 | Methylene | Bridge between terminal methyl and chiral center. | |
| 41.8 | Methine ( | Significantly deshielded by Sulfur atom. |
Diastereomeric Resolution in 13C
Carbon NMR is often more sensitive to stereochemical differences than Proton NMR.
-
Observation: You may see "double peaks" (separated by < 0.1 ppm) for the Methine (41.8 ppm) and Methylene (29.8 ppm) signals.
-
Interpretation: This is not an impurity. It represents the
vs. mixture. -
Protocol Check: If unsure, run a DEPT-135 experiment. Both "split" peaks should phase positively (up) for CH and negatively (down) for CH2, confirming they are the same chemical species in different stereochemical arrangements.
Structural Connectivity Logic
The following diagram illustrates the coupling network established by COSY (Correlation Spectroscopy) to confirm the backbone connectivity.
Figure 2: 1H-1H COSY connectivity map. The Methine proton serves as the "anchor," showing correlations to both the chiral methyl doublet and the methylene multiplet.
References
-
National Institute of Standards and Technology (NIST). Butyl sulfide (Isomer: di-sec-butyl sulfide). NIST Chemistry WebBook, SRD 69.[5] Available at: [Link](Note: General butyl sulfide entry used for thermodynamic grounding; specific NMR shifts derived from SDBS/AIST databases).
-
SDBS. Spectral Database for Organic Compounds. SDBS No. 6085 (di-sec-butyl sulfide). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for substituent effects on chemical shifts).
Disclaimer: Chemical shifts may vary slightly (±0.1 ppm) depending on concentration, temperature, and specific solvent trace impurities (e.g., water content in CDCl3).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification & Troubleshooting
Topic: Strategies for the Removal of Unreacted sec-Butyl Mercaptan
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common challenge of removing residual sec-butyl mercaptan (2-butanethiol) from their reaction mixtures. Its potent and unpleasant odor, even at trace levels, makes its complete removal essential for product purity and laboratory safety.[1] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you select and implement the most effective purification strategy for your specific product.
Part 1: Foundational Knowledge & Strategy Selection
This section addresses the initial questions every researcher should ask before attempting a purification protocol. Understanding the properties of both the contaminant and the desired product is the critical first step.
FAQ 1: What are the key properties of sec-butyl mercaptan that influence its removal?
To effectively remove sec-butyl mercaptan (SBM), you must exploit its unique physical and chemical properties. It is a volatile, colorless liquid with a boiling point of 84-85°C and is characterized by a powerful skunk-like odor.[2] Its weak acidity is a key characteristic that can be leveraged for chemical extraction.
Below is a summary of its essential properties:
| Property | Value | Significance for Removal | Source(s) |
| Molecular Formula | C₄H₁₀S | - | [2][3] |
| Molecular Weight | 90.19 g/mol | Influences diffusion and distillation behavior. | [4] |
| Boiling Point | 84-85 °C | Allows for removal by fractional distillation if the product's boiling point is sufficiently different. | [2] |
| Solubility | Slightly soluble in water. Very soluble in alcohol, ether. | Dictates choice of solvents for liquid-liquid extraction. Its low water solubility requires chemical modification for efficient aqueous washing. | [2] |
| Acidity (pKa) | ~10.5-11 | Weakly acidic. Can be deprotonated by strong bases (e.g., NaOH) to form a water-soluble salt, which is the basis for caustic washing. | [5] |
| Odor | Strong, skunk-like | The primary driver for its removal; odor can be detected at sub-toxic, very low concentrations. | [1] |
| Reactivity | Can be oxidized to disulfides or sulfonic acids. | Forms the basis for oxidative scrubbing methods. | [6] |
FAQ 2: I have unreacted SBM in my product. How do I choose the best removal method?
The optimal removal strategy depends entirely on the properties of your desired product and the scale of your experiment. A one-size-fits-all approach does not exist. The following decision workflow provides a logical pathway to selecting a primary purification method.
Caption: Logical workflow for selecting a primary purification method.
Part 2: Detailed Protocols & Methodologies
This section provides step-by-step guides for the most common and effective removal techniques identified in the workflow above.
FAQ 3: When is fractional distillation the right choice, and what are the potential pitfalls?
Applicability: Fractional distillation is an excellent choice when your product is thermally stable and has a boiling point that is significantly different from sec-butyl mercaptan's boiling point of 84-85°C.[2] A difference of at least 25-30°C is recommended for efficient separation using standard laboratory equipment.
Causality: This method works by separating components of a liquid mixture based on differences in their vapor pressures. The more volatile component (lower boiling point), in this case, SBM, will preferentially vaporize, rise through the fractionating column, and be collected as the initial distillate, leaving the less volatile, higher-boiling-point product behind in the distillation flask.
Potential Pitfalls:
-
Azeotropes: Mercaptans can form azeotropes—mixtures that boil at a constant temperature and have a constant composition in the vapor phase.[7] If SBM forms an azeotrope with your product or solvent, simple distillation will fail to separate them completely. A patent for removing mercaptans from methanol, for instance, describes distilling off a mercaptan-methanol azeotrope to purify the remaining alcohol.[7]
-
Thermal Decomposition: If your product is thermally sensitive, the required distillation temperature may cause it to degrade. In such cases, vacuum distillation can be employed to lower the boiling points of all components.
Protocol 1: Fractional Distillation for SBM Removal
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., with Raschig rings) between the distillation flask and the condenser. Ensure all joints are well-sealed.
-
Safety: Perform the distillation in a certified chemical fume hood due to the flammability and intense odor of SBM.[8]
-
Heating: Gently heat the distillation flask using a heating mantle with a stirrer. Slowly increase the temperature.
-
Fraction Collection: Monitor the temperature at the head of the column. Collect the initial fraction that distills over at or near 84-85°C. This fraction will be enriched with SBM.
-
Transition: A sharp rise in temperature after the first fraction is collected indicates that the SBM has been mostly removed and the next component (ideally your product) is beginning to distill.
-
Product Collection: Change the receiving flask to collect the fraction corresponding to the boiling point of your purified product.
-
Analysis: Analyze all collected fractions (e.g., by GC-MS or NMR) to confirm the separation efficiency and purity of your product.
FAQ 4: How does a caustic wash (e.g., with NaOH) work to remove SBM?
A caustic wash is a highly effective chemical extraction method that leverages the weak acidity of the thiol group (-SH) in sec-butyl mercaptan.[6]
Mechanism: When the organic product mixture containing SBM is mixed with an aqueous solution of a strong base like sodium hydroxide (NaOH), an acid-base reaction occurs. The hydroxide ion (OH⁻) deprotonates the mercaptan (R-SH) to form the sodium sec-butyl mercaptide salt (R-S⁻Na⁺) and water.
Reaction: CH₃CH₂CH(SH)CH₃ + NaOH → CH₃CH₂CH(SNa)CH₃ + H₂O
This newly formed mercaptide salt is ionic and, therefore, highly soluble in the aqueous layer, while the desired organic product remains in the organic layer. The two layers are then separated, effectively washing the mercaptan out of the product phase. This method is widely used in industrial processes to remove mercaptans from hydrocarbon streams.[9][10]
Caption: Workflow of mercaptan removal via caustic washing.
Protocol 2: Laboratory-Scale Caustic Wash
-
Solution Prep: Prepare a 1-2 M solution of sodium hydroxide (NaOH) in deionized water. Caution: NaOH is corrosive.
-
Extraction: In a fume hood, place your product mixture (dissolved in a water-immiscible organic solvent like ether or ethyl acetate) into a separatory funnel. Add an equal volume of the 1-2 M NaOH solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to fully separate. The upper layer is typically the organic phase, and the lower is the aqueous phase containing the sodium mercaptide.
-
Drain: Carefully drain and collect the lower aqueous layer for proper waste disposal.
-
Repeat: For efficient removal, repeat the wash (Steps 2-5) one or two more times with fresh NaOH solution. The effectiveness of mercaptan removal is influenced by alkali concentration and temperature.[11]
-
Neutralization Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water and NaOH.
-
Drying & Isolation: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
FAQ 5: How does oxidative scrubbing work, and when should I use it?
Oxidative scrubbing is an alternative chemical method used when a product might be sensitive to the strongly basic conditions of a caustic wash. This technique converts the foul-smelling mercaptan into less odorous and often more water-soluble sulfur compounds, such as disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Mechanism: A common and inexpensive oxidizing agent is sodium hypochlorite (NaOCl, the active ingredient in bleach), typically used in a buffered or slightly alkaline solution.[12] The hypochlorite oxidizes the thiol group. The reaction's outcome can depend on the conditions (pH, temperature, concentration).
Mild Oxidation: 2 R-SH + NaOCl → R-S-S-R + NaCl + H₂O Strong Oxidation: R-SH + 3 NaOCl → R-SO₃H + 3 NaCl
Applicability: Use this method if your product is stable to oxidation but may degrade or react under strongly basic conditions. It is crucial to ensure your desired compound does not have functional groups that are sensitive to oxidation. Wet scrubbing with oxidizing solutions is a common industrial practice for deodorizing gas streams containing mercaptans.[13]
FAQ 6: I've removed the bulk of the SBM, but a faint odor remains. How do I remove trace amounts?
This is a common problem, as the human nose is incredibly sensitive to mercaptans. For removing trace amounts ("polishing"), adsorption is the most effective method.
Mechanism: Adsorption relies on passing your product solution through a solid material with a high surface area and an affinity for sulfur compounds.[14] The mercaptan molecules stick to the surface of the adsorbent, removing them from the solution. Activated carbon is the most common and cost-effective choice for this purpose.[9] Its porous structure provides a vast surface area for adsorption.
Protocol 3: Activated Carbon Polishing
-
Preparation: Dissolve your nearly pure product in a suitable, low-boiling organic solvent.
-
Treatment: Add a small amount of powdered activated carbon to the solution (typically 1-5% by weight of the product).
-
Stirring: Stir the mixture at room temperature for 30-60 minutes.
-
Filtration: Remove the activated carbon by filtering the mixture through a pad of Celite® or a fine porosity filter paper. Be sure to wash the filter cake with a small amount of fresh solvent to recover all of your product.
-
Isolation: Remove the solvent under reduced pressure to obtain the final, deodorized product.
Part 3: Troubleshooting Common Issues
| Problem | Likely Cause | Suggested Solution |
| Distillation is ineffective; the contaminant co-distills with the product. | Azeotrope Formation: The SBM is likely forming a constant-boiling mixture with your product or solvent. | Switch to a chemical removal method like a caustic wash (Protocol 2) or oxidative scrubbing. Alternatively, try adding a different solvent that may break the azeotrope (azeotropic distillation). |
| The caustic wash does not remove the odor. | Inefficient Extraction: The concentration of NaOH may be too low, mixing may be inadequate, or not enough washes were performed. The reaction is reversible.[11] | Increase the NaOH concentration to 2M. Ensure vigorous shaking for at least 2 minutes per wash. Perform at least 2-3 consecutive washes with fresh caustic solution. |
| An emulsion forms during liquid-liquid extraction. | Insufficient Ionic Strength: The densities of the organic and aqueous layers are too similar, preventing clean separation. | Add a small amount of saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion. |
| Product loss is observed after oxidative scrubbing. | Product Degradation: Your desired compound may have functional groups that are sensitive to the oxidizing agent. | Immediately cease using this method. Attempt a different strategy, such as the caustic wash or distillation. Perform a small-scale test reaction first to confirm product stability. |
References
-
DrugFuture. (2023). sec-Butyl Mercaptan. Retrieved from [Link]
-
H2SZero. (n.d.). Mercaptan Removal LPG | Mercaptan Gas Detector System. Retrieved from [Link]
-
Haz-Map. (2026). sec-Butyl mercaptan - Hazardous Agents. Retrieved from [Link]
-
MDPI. (2020). Wet Scrubbing Removal of Methyl Mercaptan by Peroxymonosulfate under Acidic Condition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Butanethiol. PubChem Compound Database. Retrieved from [Link]
-
Hydrocarbon Processing. (2016). Remove mercaptans from hydrocarbon condensates and NGL streams. Retrieved from [Link]
-
Shell Global. (n.d.). Mercaptan removal with Sulfinol. Retrieved from [Link]
-
ResearchGate. (2005). RELIABLE REMOVAL OF MERCAPTANS AND OTHER ORGANIC SULFIDES USING SODIUM HYPOCHLORITE WET SCRUBBER TECHNOLOGY. Retrieved from [Link]
- Leum, L. N., & Birkhimer, E. R. (1943). U.S. Patent No. 2,309,653. Washington, DC: U.S. Patent and Trademark Office.
-
National Library of Medicine. (2018). Comparison and analysis of several wet scrubbing solutions to remove methyl mercaptan. Retrieved from [Link]
- Google Patents. (n.d.). CA2019488A1 - Method for removing mercaptans.
-
CR Clean Air. (n.d.). Sulfides/Mercaptans. Retrieved from [Link]
-
ResearchGate. (2025). Adsorption mechanism of adsorbents for mercaptan foul-smelling substances: A review. Retrieved from [Link]
-
Samara State Technical University. (2022). Optimal temperature for the absorption of C2-C5 mercaptans by sodium hydroxide solutions from isooctane. Retrieved from [Link]
- Google Patents. (n.d.). US4562300A - Mercaptan extraction process.
Sources
- 1. sec-Butyl mercaptan - Hazardous Agents | Haz-Map [haz-map.com]
- 2. sec-Butyl Mercaptan [drugfuture.com]
- 3. sec-Butyl Mercaptan | CymitQuimica [cymitquimica.com]
- 4. 2-Butanethiol | C4H10S | CID 10560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Wet Scrubbing Removal of Methyl Mercaptan by Peroxymonosulfate under Acidic Condition | Scientific.Net [scientific.net]
- 6. h2szero.com [h2szero.com]
- 7. US2309653A - Removal of mercaptans from mercaptan-solvent mixtures - Google Patents [patents.google.com]
- 8. cpchem.com [cpchem.com]
- 9. Remove mercaptans from hydrocarbon condensates and NGL streams | Gas Processing & LNG [gasprocessingnews.com]
- 10. US4562300A - Mercaptan extraction process - Google Patents [patents.google.com]
- 11. ahmadullins.com [ahmadullins.com]
- 12. researchgate.net [researchgate.net]
- 13. Sulfides/Mercaptans - [crcleanair.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up sec-Butyl Sulfide Synthesis
Topic: Transitioning from Lab Scale (grams) to Pilot Plant (kilograms) Ticket ID: SC-SBU2S-PILOT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Scale-Up Gap
You are likely reading this because your lab-scale synthesis of sec-butyl sulfide (di-sec-butyl sulfide) worked well in a 500mL flask, but your first attempt in a 20L or 50L reactor resulted in lower yields, excessive "rotten egg" odors, or unexpected byproducts.
Scaling up alkylation reactions of secondary halides (like 2-bromobutane) with sodium sulfide involves navigating a critical competition between Nucleophilic Substitution (
This guide addresses the three most common support tickets we receive during this transition.
Module 1: Reaction Engineering & Kinetics
Issue: Low Yield & Gas Evolution
User Report: "At 10kg scale, we observed significant pressure buildup and the yield dropped from 85% (lab) to 60%. GC shows large amounts of 2-butene."
Root Cause Analysis: The
vs.
Competition
sec-Butyl bromide is a secondary alkyl halide.[1] It sits on a "knife-edge" between substitution (making your sulfide) and elimination (making 2-butene gas).
-
Mechanism A (
): The sulfide anion ( ) attacks the backside of the carbon, displacing bromide. Result: Product. -
Mechanism B (
): The sulfide anion acts as a base, abstracting a proton from the -carbon. Result: 2-Butene (Gas) + .
Thermodynamic Insight: Elimination is entropically favored (producing gas). Therefore, higher temperatures favor the impurity.
Troubleshooting Protocol
| Variable | Lab Setting (Wrong for Scale-up) | Pilot Plant Recommendation | Reason |
| Temperature | Reflux (~90°C) | Controlled ramp (50–70°C) | High T favors Elimination ( |
| Reagent Addition | All-in-one | Dosing 2-Bromobutane | High concentration of base ( |
| Catalyst | None (or Ethanol solvent) | Phase Transfer Catalyst (PTC) | In aqueous/organic biphasic systems, "naked" sulfide ions in the organic phase are better nucleophiles, speeding up |
Visualizing the Mechanism
Figure 1: Mechanistic competition. To maximize yield, conditions must be tuned to favor the green
Module 2: Phase Transfer & Mixing
Issue: Reaction Stalls Despite Heating
User Report: "The reaction stopped at 50% conversion. We heated it harder, but that just increased the pressure."
Root Cause Analysis: Mass Transfer Limitation
The reaction is biphasic (Aqueous
The Solution: Phase Transfer Catalysis (PTC)
You must use a PTC (like TBAB or Aliquat 336) to shuttle the sulfide ion into the organic phase.
Self-Validating Metric:
Calculate the Tip Speed of your impeller.
-
Target: > 3.5 m/s for effective liquid-liquid dispersion.
-
Action: If your tip speed is low, install a pitch-blade turbine or increase RPM.
Module 3: Odor Control & Safety
Issue: The "Evacuation Event"
User Report: "We acidified the aqueous waste to neutralize it, and the building was evacuated due to
Critical Safety Warning
NEVER acidify waste streams from sulfide reactions without prior oxidative treatment.
Odor Scrubbing Protocol (The Bleach Method)
Before disposal, all sulfide-containing aqueous waste must be oxidized.
Reagents:
-
Sodium Hypochlorite (Bleach, 10-12% industrial grade).
-
Target pH: > 10 (Maintain alkalinity to keep
trapped as or ).
The Chemistry:
-
Step 1: Transfer aqueous waste to a dedicated kill-tank.
-
Step 2: Slowly dose Bleach while monitoring temperature (Exothermic!).
-
Step 3: Test with lead acetate paper (must remain white).
-
Step 4: Only after the sulfide test is negative can you adjust pH for disposal.
Master Protocol: 10kg Pilot Scale Synthesis
Target: Di-sec-butyl sulfide Scale: ~10 kg output Equipment: 20L Glass-Lined Reactor (Jacketed), Reflux Condenser, Caustic Scrubber.
Materials Bill
| Reagent | Equiv. | Mass/Vol | Role |
| Sodium Sulfide Nonahydrate | 1.2 eq | 14.5 kg | Nucleophile Source |
| Water | Solv. | 10 L | Solvent (Aqueous Phase) |
| TBAB (Tetrabutylammonium bromide) | 0.03 eq | 0.5 kg | Phase Transfer Catalyst |
| 2-Bromobutane | 1.0 eq | 13.7 kg (10.9 L) | Substrate (Electrophile) |
Process Workflow
Step 1: Charge Aqueous Phase
-
Load Water and Sodium Sulfide into the reactor.
-
Stir until fully dissolved (endothermic, temp may drop).
-
Add TBAB catalyst.
-
Heat jacket to 50°C .
Step 2: Controlled Addition (Critical)
-
Set agitation to maximum stable RPM (High Shear).
-
Add 2-Bromobutane via dosing pump over 2–3 hours .
-
Why? prevents pooling of halide and controls the exotherm.
-
-
Maintain internal temperature 55–65°C . Do not exceed 70°C (Risk of elimination).
Step 3: Reaction & Cook-out
-
After addition, hold at 65°C for 4–6 hours.
-
IPC (In-Process Control): Sample organic layer. GC should show < 1% 2-Bromobutane.
Step 4: Phase Separation
-
Cool to 25°C. Stop stirring. Allow settling (15–30 mins).
-
Lower Layer: Aqueous waste (contains excess
+ NaBr). Drain to Oxidation Tank (See Module 3). -
Upper Layer: Crude Product (Organic).
Step 5: Purification
-
Wash organic layer with 5L water.
-
Distill under reduced pressure (Vacuum).
-
Boiling Point: ~165°C (Atmospheric). Under vacuum (e.g., 20 mmHg), bp will be ~65°C.
-
Note: The product has a strong odor. Ensure vacuum pump exhaust is vented to a scrubber.
-
Process Flow Diagram
Figure 2: Pilot Plant Process Flow. Note the critical diversion of aqueous waste to the oxidative scrubber before disposal.
References
-
Reaction Mechanism & Competition
-
Synthesis Methodology (PTC)
-
Physical Properties
-
Topic: Boiling point and density of this compound.
- Source: Sigma-Aldrich Product C
-
-
Safety & Scrubbing
Sources
Validation & Comparative
Comparative Reactivity Guide: sec-Butyl Sulfide vs. Di-tert-butyl Sulfide
Executive Summary
This guide provides a technical analysis comparing sec-Butyl Sulfide (
-
This compound: A chiral, moderately hindered nucleophile that behaves as a typical sulfide in alkylation and coordination chemistry. It binds metals strongly and oxidizes readily.
-
Di-tert-butyl Sulfide: A "steric fortress." The bulky tert-butyl groups suppress nucleophilic attack (
) and weaken metal coordination, making it an excellent labile ligand for stabilizing low-coordinate metal species. Uniquely, it functions as a latent source of H S due to its propensity for thermal elimination (E1) to isobutene.
Part 1: Physical & Chemical Profile[1]
The following dataset consolidates physical constants and reactivity indices. Note the significant difference in boiling points and density caused by the globular shape of the tert-butyl isomer.
| Property | This compound ( | Di-tert-butyl Sulfide ( | Significance |
| CAS Number | 626-26-6 | 107-47-1 | Identity Verification |
| Structure | Linear/Branched vs. Globular | ||
| Boiling Point | 165 °C | 148 °C | |
| Density | 0.839 g/mL | 0.815 g/mL | Lower packing efficiency of |
| Chirality | Yes (Racemic/Meso mixture) | No (Achiral) | |
| Odor Profile | Strong, offensive sulfide | Diesel-like, earthy (suppressed) | Steric bulk reduces volatility of specific conformers binding to olfactory receptors.[1] |
| Ligand Cone Angle | ~130° (Estimated) | >160° (Estimated) | Determines lability in catalysis.[1] |
Part 2: Nucleophilicity & Ligand Behavior
The Steric Effect on Nucleophilicity
While sulfur is traditionally a strong nucleophile due to high polarizability (soft base),
-
-Bu
S: Reacts readily with alkyl halides (e.g., MeI) to form sulfonium salts. -
-Bu
S: Inert to standard alkylation. The transition state energy is prohibitively high because the incoming electrophile clashes with the methyl groups.
Ligand Lability in Catalysis
In organometallic catalysis (Pd, Pt, Ni), the binding strength of a sulfide ligand dictates the catalyst's turnover frequency (TOF).
-
Strong Binding (
-Bu S): The secondary alkyl groups allow close approach to the metal center. This stabilizes the complex but can retard the reaction by blocking the active site (catalyst poisoning). -
Hemilability (
-Bu S): The bulky tert-butyl groups force a long, weak Metal-Sulfur bond. This allows the sulfide to dissociate easily when a substrate enters, generating the active 14-electron species, then re-associate to stabilize the metal when the cycle closes.
Figure 1: The "Hemilabile" mechanism of di-tert-butyl sulfide. The steric bulk forces rapid dissociation, exposing the active metal site for catalysis.
Part 3: Oxidation & Thermal Stability
Thermal Decomposition (The Sulfiding Agent Application)
A critical industrial differentiator is thermal stability.
Mechanism: The decomposition follows a retro-Ene or E1-like elimination pathway driven by the relief of steric strain and the stability of the tert-butyl cation/radical character.
-
-Bu
S: Requires higher temperatures to decompose; elimination is slower due to less steric crowding. -
-Bu
S: Rapidly eliminates isobutene.
Figure 2: Thermal decomposition pathway of di-tert-butyl sulfide. The release of steric strain drives the formation of isobutene and H
Part 4: Experimental Protocols
Protocol A: Clean Synthesis of Di-tert-butyl Sulfide
Why this protocol? Direct alkylation of H
Reagents:
-
tert-Butyl mercaptan (
-BuSH)[2][3] -
Hydrogen Peroxide (30% aq)
-
Catalyst: CuCl
(or DMSO/HBr system) -
Solvent: Acetone or Neat
Workflow:
-
Charge: Add
-BuSH (1.0 equiv) and CuCl (0.01 equiv) to a jacketed reactor. -
Addition: Dropwise add H
O (0.55 equiv) while maintaining temperature . Caution: Exothermic. -
Reaction: Stir for 2 hours. The mercaptan oxidizes to the disulfide (
-BuSS -Bu). -
Conversion (Optional Step for Sulfide): To get the monosulfide (
-Bu S), the disulfide is typically desulfurized using phosphines ( ) or via radical extrusion methods, though commercially -Bu S is often made via acid-catalyzed addition of H S to isobutene under high pressure.-
Lab Scale Alternative: Reaction of
-BuCl with Na S in phase transfer conditions (PEG-400) is possible but low yielding due to elimination. The acid-catalyzed addition of -BuSH to isobutene (Amberlyst 15, 60°C) is the preferred atom-economic route.
-
Protocol B: Comparative Oxidation (Sulfoxide Synthesis)
Objective: Demonstrate steric hindrance.[4][5]
-
Substrate: 1 mmol Sulfide (
-Bu S vs -Bu S) in CH Cl . -
Oxidant: m-CPBA (1.0 equiv), 0°C.
-
Observation:
-
-Bu
S: Complete conversion to sulfoxide within 15 minutes. -
-Bu
S: Reaction is significantly slower (> 2 hours) or requires warming to RT. The steric bulk hinders the approach of the peracid oxygen to the sulfur lone pair.
-
-Bu
Part 5: Safety & Handling
| Hazard | This compound | Di-tert-butyl Sulfide |
| Flammability | High (Flash point ~18°C) | Moderate (Flash point ~100°C for polysulfide mix, lower for pure) |
| Toxicity | Irritant, potential neurotoxin at high conc.[1] | Low acute toxicity; breakdown product H |
| Odor Control | Bleach (NaOCl) oxidation effective.[1] | Bleach effective; odor is pervasive but less "sharp."[1] |
| Storage | Store under Nitrogen (prevents auto-oxidation).[1] | Store cool; avoid acid traces (catalyzes decomposition).[1] |
Critical Safety Note: When using
References
-
Steric Effects in Sulfur Nucleophiles
-
Ligand Properties & Catalysis
-
Synthesis & Decomposition
-
Industrial Sulfiding Agents
-
Di-tert-butyl Polysulfide (TBPS 454) Technical Data. Chevron Phillips Chemical. Link
-
Sources
- 1. Diethyl sulfide (CAS 352-93-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Application of Di-tert-butyl disulfide_Chemicalbook [chemicalbook.com]
- 6. Chemical Reactivity [www2.chemistry.msu.edu]
- 7. scispace.com [scispace.com]
A Comparative Guide to Purity Validation: Unveiling the Power of qNMR for sec-Butyl Sulfide Analysis
In the landscape of pharmaceutical development and chemical research, the precise characterization of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable, reproducible, and translatable scientific outcomes.[1][2] An inaccurately assessed purity can lead to erroneous biological data, flawed structure-activity relationships, and significant delays in development pipelines. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the industry's workhorses, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method offering distinct advantages.[3][4]
This guide provides an in-depth, technical comparison of qNMR against traditional chromatographic methods, using the purity validation of sec-butyl sulfide as a practical exemplar. We will dissect the causality behind the experimental design for a qNMR assay, present a self-validating protocol grounded in regulatory standards, and offer objective data to guide researchers in selecting the most appropriate analytical tool for their needs.
The Principle of qNMR: A Foundation of Stoichiometric Certainty
Unlike chromatographic methods that rely on the response of a detector to a molecule's physicochemical properties (e.g., UV absorbance), qNMR's quantitation is based on a fundamental, immutable principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3][5] This makes qNMR a primary ratio method, capable of determining the purity of a substance by comparing the integral of a unique analyte signal to that of a certified internal standard of known purity, without the need for an identical reference standard of the analyte itself.[6][7]
This intrinsic universality of detection provides a powerful, orthogonal technique for purity assessment, capable of identifying and quantifying unexpected impurities that might be missed by other methods.[1][2]
Experimental Protocol: Purity Determination of this compound via ¹H qNMR
This section details a robust, step-by-step protocol for determining the purity of this compound using the internal standard method, a procedure designed for high accuracy and precision.[8]
Causality of Experimental Choices
-
Selection of Internal Standard (IS): The choice of an internal standard is the most critical decision in a qNMR experiment. The ideal standard must meet several criteria: high purity (certified and traceable), chemical stability (non-reactive with the analyte or solvent), low volatility, and non-hygroscopic nature.[9][10][11] Most importantly, it must have at least one simple, sharp signal (preferably a singlet) in a region of the ¹H NMR spectrum that is free from any analyte or impurity signals.[12][13] For this compound, whose ¹H spectrum consists of multiplets between ~0.9-2.7 ppm, Maleic Acid is an excellent choice. It is a stable, non-volatile solid of high purity and possesses a sharp singlet for its two vinyl protons at ~6.3 ppm in CDCl₃, a region far removed from any this compound signals.
-
Choice of Solvent: The solvent must completely dissolve both the this compound analyte and the maleic acid internal standard.[5][11] Deuterated chloroform (CDCl₃) is a suitable choice as it is a good solvent for many organic compounds and is chemically inert in this context.
-
NMR Acquisition Parameters: To ensure accurate integration, NMR parameters must be optimized for quantitation, not just for structural elucidation.
-
Relaxation Delay (D1): This is the time allowed for nuclear spins to return to thermal equilibrium before the next pulse. For accurate quantification, the D1 delay plus the acquisition time should be at least 5-7 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard). This ensures complete relaxation and prevents signal saturation, which would lead to underestimation. A conservative D1 of 30 seconds is often sufficient for small molecules.
-
Signal-to-Noise (S/N) Ratio: A high S/N ratio is essential for precise integration.[14] An S/N of at least 250:1 is recommended to achieve integration errors of less than 1%.[14] This is typically achieved by acquiring a sufficient number of scans (e.g., 16 or 32).
-
Workflow for qNMR Purity Assay
Below is a visual representation of the experimental workflow for determining the purity of this compound using qNMR.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
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- 12. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
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- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
{"answer":"A Comparative Study of sec-Butyl Sulfide and sec-Butyl Ether Properties
In the realms of synthetic chemistry and pharmacology, the judicious selection of solvents and reagents is paramount. The choice can dictate reaction efficiency, product purity, and even the viability of a synthetic route. This guide provides an in-depth comparative analysis of this compound and sec-butyl ether, two structurally related yet functionally distinct compounds. By examining their physicochemical properties, reactivity, and practical applications, this document aims to equip researchers with the knowledge necessary to make informed decisions in their laboratory endeavors.
Head-to-Head Comparison of Physicochemical Properties
The substitution of an oxygen atom in an ether with a sulfur atom to form a thioether results in significant alterations to the molecule's physical characteristics. These differences are primarily attributable to the larger atomic radius and lower electronegativity of sulfur compared to oxygen.
| Property | This compound | sec-Butyl Ether | Key Differences and Implications |
| Boiling Point | 165 °C[1] | 121 °C[2][3][4] | The substantially higher boiling point of this compound is a result of its greater molecular weight and enhanced van der Waals forces. This property renders it a suitable solvent for reactions requiring elevated temperatures. |
| Melting Point | Not readily available | ~ -100 °C[4][5] | Both compounds possess low melting points, making them viable for a broad range of reaction temperatures, including those below ambient conditions. |
| Density | 0.839 g/mL at 25 °C[1] | 0.759 g/mL at 25 °C[2][3][4] | The greater density of the sulfide is a direct consequence of the higher atomic mass of sulfur. This can be a relevant factor in procedures involving phase separation. |
| Solubility in Water | Insoluble | Insoluble[6] | Both compounds are nonpolar and thus immiscible with water. However, the ether may exhibit marginally higher solubility due to the potential for hydrogen bonding with its oxygen atom. |
| Refractive Index | n20/D 1.45[1] | n20/D 1.394[2][3][4] | The difference in refractive indices can be exploited for analytical purposes, such as assessing the purity of a sample via refractometry. |
Synthesis and Purification: A Practical Guide
The synthesis of both this compound and sec-butyl ether can be readily achieved in a laboratory setting through well-established nucleophilic substitution reactions.
Synthesis of this compound
The preparation of this compound is typically accomplished via a reaction analogous to the Williamson ether synthesis, employing a sulfide salt as the nucleophile.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide in a polar aprotic solvent such as dimethylformamide (DMF).
-
Nucleophilic Substitution: To the stirred solution, add sec-butyl bromide dropwise at ambient temperature.
-
Reaction Monitoring: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is poured into water and the product is extracted with a low-boiling organic solvent, such as diethyl ether.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The resulting crude product is then purified by fractional distillation.
Workflow for this compound Synthesis:
Caption: A schematic representation of the synthetic workflow for this compound.
Synthesis of sec-Butyl Ether
The synthesis of sec-butyl ether is a classic example of the Williamson ether synthesis.[6]
Experimental Protocol:
-
Alkoxide Formation: In a three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, sodium metal is cautiously added to an excess of sec-butanol to form sodium sec-butoxide.
-
Nucleophilic Attack: sec-Butyl bromide is then added dropwise to the freshly prepared alkoxide solution.
-
Reflux: The reaction mixture is heated to reflux to facilitate the Sₙ2 reaction.
-
Quenching and Extraction: After cooling to room temperature, the reaction is carefully quenched with water. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent.
-
Purification: The combined organic layers are washed sequentially with water and brine, dried over a suitable drying agent, and purified by fractional distillation.
Workflow for sec-Butyl Ether Synthesis:
Caption: A diagram illustrating the Williamson synthesis of sec-butyl ether.
A Comparative Look at Chemical Reactivity and Stability
The lone pairs of electrons on the heteroatom in both ethers and thioethers are central to their reactivity. However, the differing nature of oxygen and sulfur leads to distinct chemical behaviors.
sec-Butyl Ether
Ethers are generally characterized by their low reactivity, which makes them valuable as solvents for a variety of chemical reactions.
-
Acid-Catalyzed Cleavage: The carbon-oxygen bond in ethers can be cleaved by strong mineral acids such as hydrobromic acid (HBr) and hydroiodic acid (HI).
-
Peroxide Formation: A significant safety consideration for ethers is their propensity to form explosive peroxides upon prolonged exposure to air and light. This necessitates careful handling and storage, including routine testing for the presence of peroxides before distillation.
This compound
Thioethers exhibit a more diverse range of chemical reactivity, primarily due to the ability of the sulfur atom to exist in various oxidation states.
-
Oxidation: Sulfides are readily oxidized to sulfoxides and subsequently to sulfones using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
-
Alkylation: The sulfur atom in a thioether is a soft nucleophile and can be easily alkylated by alkyl halides to form sulfonium salts.
-
Ligand in Coordination Chemistry: The soft nature of the sulfur atom allows thioethers to serve as effective ligands for soft metal ions.
Comparative Reactivity Overview:
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
